molecular formula C11H21NO3 B12362598 N-Nonanoylglycine-d2

N-Nonanoylglycine-d2

Numéro de catalogue: B12362598
Poids moléculaire: 217.30 g/mol
Clé InChI: JXDFEUKNHBHUCP-KNXIQCGSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Nonanoylglycine-d2 is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 217.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C11H21NO3

Poids moléculaire

217.30 g/mol

Nom IUPAC

2,2-dideuterio-2-(nonanoylamino)acetic acid

InChI

InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-10(13)12-9-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15)/i9D2

Clé InChI

JXDFEUKNHBHUCP-KNXIQCGSSA-N

SMILES isomérique

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCC

SMILES canonique

CCCCCCCCC(=O)NCC(=O)O

Origine du produit

United States

Foundational & Exploratory

What is N-Nonanoylglycine-d2 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Nonanoylglycine-d2, a deuterated N-acylglycine, with a focus on its primary application in research. This document outlines its chemical properties, its principal role as an internal standard in quantitative mass spectrometry, and the biological context of its non-deuterated counterpart, N-Nonanoylglycine.

Introduction to this compound

This compound is a stable isotope-labeled form of N-Nonanoylglycine. The "-d2" designation indicates that two hydrogen atoms on the glycine moiety have been replaced by deuterium atoms. This isotopic substitution increases the molecule's mass by two atomic mass units without significantly altering its chemical properties.

N-Nonanoylglycine itself is an endogenous N-acyl amino acid, a class of lipid signaling molecules.[1] It is formed through the conjugation of nonanoic acid and glycine.[2][3] While the specific biological functions of N-Nonanoylglycine are still under investigation, the broader family of N-acyl amino acids is known to be involved in various physiological processes.[1]

Physicochemical Properties

The key physicochemical properties of N-Nonanoylglycine and its deuterated analog are summarized below. The properties for the d2 variant are calculated based on the data available for the unlabeled compound.

PropertyN-NonanoylglycineThis compoundData Source
Molecular Formula C11H21NO3C11H19D2NO3PubChem[2], Calculated
Molecular Weight 215.29 g/mol 217.30 g/mol PubChem, Calculated
IUPAC Name 2-(nonanoylamino)acetic acid2-(nonanoylamino)acetic-d2 acidPubChem, Adapted
Synonyms Nonanoylglycine, N-Nonanoyl glycineNonanoylglycine-d2PubChem
Physical State SolidSolid (Predicted)Human Metabolome Database

Primary Research Application: Internal Standard in Mass Spectrometry

The primary and most critical use of this compound in a research setting is as an internal standard (IS) for quantitative analysis using mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS).

Stable isotope-labeled internal standards are considered the gold standard for quantification in MS because they co-elute with the analyte and experience similar ionization effects and fragmentation patterns, but are distinguishable by their mass-to-charge ratio (m/z). This allows for the accurate correction of variations that can occur during sample preparation, extraction, and analysis. The use of a deuterated analog like this compound helps to minimize matrix effects and improve the accuracy and reproducibility of quantitative results.

General Experimental Protocol for Quantification using LC-MS/MS

Below is a generalized protocol for the use of this compound as an internal standard for the quantification of N-Nonanoylglycine in a biological sample.

Objective: To accurately quantify the concentration of N-Nonanoylglycine in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

  • Biological sample

  • N-Nonanoylglycine analytical standard

  • This compound internal standard solution of a known concentration

  • Organic solvents for extraction (e.g., acetonitrile, methanol)

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Thaw the biological samples on ice.

    • To a known volume or weight of the sample, add a precise volume of the this compound internal standard solution. This "spiking" should be done at the earliest stage of sample preparation to account for analyte loss during extraction.

    • Add an organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking a matrix similar to the study samples with known concentrations of the N-Nonanoylglycine analytical standard.

    • Add the same amount of this compound internal standard to each calibration standard as was added to the unknown samples.

  • LC-MS/MS Analysis:

    • Inject the extracted samples and calibration standards into the LC-MS/MS system.

    • The liquid chromatography step separates N-Nonanoylglycine from other components in the sample. This compound will co-elute with N-Nonanoylglycine.

    • The mass spectrometer is set to monitor the specific mass transitions for both the analyte (N-Nonanoylglycine) and the internal standard (this compound).

  • Data Analysis:

    • For each sample and standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot the peak area ratios of the calibration standards against their known concentrations to generate a calibration curve.

    • Use the peak area ratio from the unknown samples to determine the concentration of N-Nonanoylglycine by interpolating from the calibration curve.

Biological Context and Signaling Pathways of N-Acylglycines

While the primary use of the deuterated form is analytical, understanding the biological role of the parent compound, N-Nonanoylglycine, is crucial for interpreting quantitative data. N-acyl amino acids are a growing class of lipid signaling molecules with diverse biological activities.

Some N-acylglycines have been identified as potential ligands for G-protein coupled receptors (GPCRs). For instance, N-arachidonoyl glycine (NAGly), a structurally similar compound, is a proposed endogenous ligand for the orphan receptor GPR18. Activation of GPR18 by NAGly has been linked to the regulation of immune cell responsiveness. Other N-acylglycines have been shown to influence adipogenesis through cannabinoid receptor 1 (CB1R) and the Akt signaling pathway.

The precise signaling pathway for N-Nonanoylglycine has not been fully elucidated. However, based on the activity of related molecules, a putative pathway involving a GPCR like GPR18 can be hypothesized.

Visualizations

Chemical Structure

Caption: Chemical structures of N-Nonanoylglycine and its deuterated analog.

Experimental Workflow

sample Biological Sample (e.g., Plasma) is_spike Spike with This compound (IS) sample->is_spike extraction Protein Precipitation & Sample Extraction is_spike->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Processing & Quantification analysis->quantification

Caption: Workflow for quantitative analysis using an internal standard.

Putative Signaling Pathway

NAG N-Acylglycine (e.g., N-Nonanoylglycine) GPR18 GPCR (e.g., GPR18) NAG->GPR18 Binds G_protein Gαi/o Protein GPR18->G_protein Activates Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_protein->Effector Inhibits/ Activates Response Cellular Response (e.g., Modulation of cAMP) Effector->Response

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Chemical Properties and Structure of N-Nonanoylglycine-d2

This guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to this compound, a deuterated N-acylglycine. This isotopically labeled compound is a valuable tool in metabolic research, pharmacology, and analytical chemistry, primarily utilized as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, N-Nonanoylglycine.

Chemical Properties and Structure

This compound is a derivative of the endogenous N-acyl amino acid, N-Nonanoylglycine, in which two hydrogen atoms on the α-carbon of the glycine moiety have been replaced with deuterium. This substitution provides a distinct mass shift, making it an ideal internal standard for analytical applications.[1]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound and its non-deuterated analog for comparison.

PropertyThis compoundN-Nonanoylglycine
Molecular Formula C₁₁H₁₉D₂NO₃C₁₁H₂₁NO₃[2]
Molecular Weight 217.30 g/mol 215.29 g/mol [2]
Monoisotopic Mass 217.16460 Da215.15214 Da
CAS Number 3008541-78-179251-60-8
Physical Description Solid (Predicted)Solid
IUPAC Name 2,2-dideuterio-2-(nonanoylamino)acetic acid2-(nonanoylamino)acetic acid
SMILES CCCCCCCCC(=O)NC([2H])([2H])C(=O)OCCCCCCCCC(=O)NCC(=O)O
InChI Key JXDFEUKNHBHUCP-QJWNTBNMSA-NJXDFEUKNHBHUCP-UHFFFAOYSA-N
Polar Surface Area 66.4 Ų (Computed)66.4 Ų (Computed)
XLogP3 2.7 (Computed)2.7 (Computed)
Chemical Structure

The structure of this compound consists of a nine-carbon fatty acid (nonanoic acid) linked via an amide bond to a glycine molecule. The key feature is the presence of two deuterium atoms at the C2 position of the glycine backbone.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the acylation of glycine-d2 with nonanoyl chloride. This procedure is adapted from established methods for the synthesis of N-acylglycines.

Materials:

  • Glycine-d2

  • Nonanoyl chloride

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve Glycine-d2 (1 equivalent) and NaOH (2 equivalents) in a mixture of water and diethyl ether.

  • Cool the reaction mixture in an ice bath.

  • Add nonanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir and warm to room temperature overnight.

  • Separate the aqueous layer and acidify it to a pH of approximately 2 with HCl to precipitate the product.

  • Collect the crude solid product by vacuum filtration.

  • Recrystallize the crude product from ethyl acetate to yield pure this compound.

Synthesis workflow for this compound.
Analytical Characterization

Mass Spectrometry (MS): Mass spectrometry is the primary technique for which this compound is used. When analyzed, for instance by LC-MS, it will exhibit a mass-to-charge ratio (m/z) that is 2 Da higher than its non-deuterated counterpart. This mass difference allows for its clear distinction and use as an internal standard for accurate quantification.

  • Protocol for LC-MS Analysis:

    • Sample Preparation: Spike biological samples (e.g., plasma, tissue homogenate) with a known concentration of this compound. Perform a liquid-liquid or solid-phase extraction to isolate the analytes.

    • Chromatography: Separate the analytes using a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • MS Detection: Use a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

    • Monitoring: Use Selected Reaction Monitoring (SRM) to monitor the transitions for both the analyte and the deuterated standard. For N-Nonanoylglycine, the transition would be m/z 214.1 -> [fragment], while for this compound, it would be m/z 216.1 -> [corresponding fragment].

    • Quantification: Calculate the concentration of N-Nonanoylglycine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G cluster_ions Monitored Ions (m/z) Sample Sample Spike with IS Spike with IS Sample->Spike with IS Add this compound Extraction Extraction Spike with IS->Extraction LC Separation LC Separation Extraction->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Detection Detection Mass Analyzer->Detection SRM Quantification Quantification Detection->Quantification Analyte: 214.1 Analyte: 214.1 Detection->Analyte: 214.1 IS: 216.1 IS: 216.1 Detection->IS: 216.1

LC-MS quantification workflow using the deuterated standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the identity and isotopic purity of the synthesized this compound.

  • Expected Spectral Features:

    • ¹H NMR: The most notable feature will be the absence of the singlet or multiplet corresponding to the α-protons of the glycine moiety, which is typically observed in the spectrum of the non-deuterated compound. All other proton signals from the nonanoyl chain should remain.

    • ¹³C NMR: The signal for the α-carbon (C2) of the glycine will be observed as a multiplet due to coupling with deuterium, and its intensity will be significantly lower compared to the non-deuterated spectrum.

    • ²H NMR: A signal corresponding to the deuterium atoms at the C2 position will be present.

Biological Context and Signaling

N-acylglycines, including N-Nonanoylglycine, are a class of endogenous lipid signaling molecules. They are structurally related to endocannabinoids and have been implicated in various physiological processes, such as pain modulation and inflammation. While the specific pathways for N-Nonanoylglycine are still under investigation, related N-acyl amino acids are known to interact with G-protein coupled receptors (GPCRs) and other cellular targets.

The biosynthesis of N-acylglycines is primarily catalyzed by glycine N-acyltransferase (GLYAT), which conjugates a fatty acyl-CoA with glycine.

G cluster_synthesis Biosynthesis cluster_signaling Cellular Signaling Nonanoyl-CoA Nonanoyl-CoA GLYAT GLYAT Nonanoyl-CoA->GLYAT Glycine Glycine Glycine->GLYAT N-Nonanoylglycine N-Nonanoylglycine GLYAT->N-Nonanoylglycine Catalyzes GPCR GPCR N-Nonanoylglycine->GPCR Binds to Downstream Effectors Downstream Effectors GPCR->Downstream Effectors Activates Physiological Response Physiological Response Downstream Effectors->Physiological Response Leads to

References

Certificate of analysis for N-Nonanoylglycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Nonanoylglycine-d2, a deuterated form of the endogenous N-acyl amino acid. This document includes a representative Certificate of Analysis, detailed experimental protocols for its synthesis and quantification, and an exploration of its relevant signaling pathways.

Certificate of Analysis: this compound

This section presents a representative Certificate of Analysis (CoA) for this compound. The data herein is illustrative of the quality and purity expected for a high-grade chemical standard used in research and development.

Product Identification
ParameterSpecification
Product Name This compound
Catalog Number Varies by Supplier
CAS Number 3008541-78-1[1]
Molecular Formula C₁₁H₁₉D₂NO₃
Molecular Weight 217.30 g/mol
Physical and Chemical Properties
ParameterSpecification
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol
Storage Store at -20°C for long-term stability
Analytical Data (Representative Lot)
TestMethodSpecificationResult
Purity UPLC-MS/MS≥98%99.5%
Isotopic Enrichment ¹H NMR / Mass Spectrometry≥99 atom % D99.7 atom % D
Identity ¹H NMR, Mass SpectrometryConforms to structureConforms
Residual Solvents GC-MS≤0.5%<0.1%
Moisture Content Karl Fischer Titration≤1.0%0.2%

Experimental Protocols

This section details key experimental methodologies relevant to the synthesis, and analysis of this compound.

Synthesis of N-Nonanoylglycine

This protocol describes a general method for the synthesis of N-Nonanoylglycine, which can be adapted for the deuterated form by using glycine-d2 as a starting material.

Materials:

  • Glycine (or Glycine-d2)

  • Nonanoyl chloride

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Water

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, dissolve 20 mmol of glycine in a solution of 40 mmol of NaOH in water.

  • Cool the reaction mixture in an ice bath.

  • Add 22 ml of nonanoyl chloride dropwise to the cooled glycine solution while stirring vigorously. A biphasic mixture with ether will be present.

  • Continue stirring for 2-4 hours, allowing the reaction to proceed.

  • After the reaction is complete, acidify the aqueous layer with HCl to precipitate the crude product.

  • Collect the crude crystalline product by filtration.

  • Recrystallize the crude product from 40-50 ml of ethyl acetate to yield pure N-Nonanoylglycine.[2]

Quantification of N-Acylglycines by UPLC-MS/MS

This method is suitable for the quantitative analysis of this compound in biological samples, such as urine or dried blood spots, and is crucial for metabolic studies.[3][4][5]

Sample Preparation (from Dried Blood Spots):

  • Punch two 3.2 mm discs from the dried blood spot card.

  • Extract the acylglycines from the punches using a suitable solvent system.

  • Perform butylation of the extracted acylglycines using Butanol-HCl.

UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase concentration over a run time of approximately 10 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of specific acylglycines.

    • Internal Standards: Use of deuterated internal standards for accurate quantification.

Glycine N-Acyltransferase (GLYAT) Activity Assay

This assay measures the activity of Glycine N-acyltransferase, the enzyme responsible for the biosynthesis of N-acylglycines.

Principle: The assay colorimetrically measures the release of Coenzyme A (CoA) at 412 nm in the presence of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) as a result of the glycine-dependent conjugation of an acyl-CoA substrate.

Materials:

  • Purified or recombinant GLYAT enzyme (2 µg)

  • Glycine solution (e.g., 20 mM)

  • Acyl-CoA substrate (e.g., Benzoyl-CoA, 80 µM)

  • DTNB solution

  • Assay buffer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, glycine, and DTNB.

  • Add the GLYAT enzyme to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the increase in absorbance at 412 nm over time, which corresponds to the rate of CoA release and thus GLYAT activity.

Signaling Pathways and Biological Role

N-Nonanoylglycine belongs to the family of N-acyl amino acids, which are recognized as endogenous signaling molecules. Their biological functions are diverse and are a subject of ongoing research.

Biosynthesis of N-Acylglycines

The primary pathway for the biosynthesis of N-acylglycines involves the enzymatic conjugation of a fatty acyl-CoA with glycine. This reaction is catalyzed by Glycine N-acyltransferase (GLYAT). There are also proposed alternative pathways, including the oxidation of N-acylethanolamines.

N-Acylglycine Biosynthesis Biosynthesis of N-Acylglycines FattyAcid Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA GLYAT Glycine N-acyltransferase (GLYAT) FattyAcylCoA->GLYAT Glycine Glycine Glycine->GLYAT NAcylglycine N-Acylglycine GLYAT->NAcylglycine N-Acylglycine Signaling Potential Signaling Pathways of N-Acylglycines cluster_receptors Cellular Targets cluster_effects Biological Effects NAcylglycine N-Acylglycine CB1_Receptor CB1 Receptor NAcylglycine->CB1_Receptor Modulates CB2_Receptor CB2 Receptor NAcylglycine->CB2_Receptor Modulates PPARa PPARα NAcylglycine->PPARa Activates Analgesia Analgesia CB1_Receptor->Analgesia AntiInflammation Anti-inflammation CB2_Receptor->AntiInflammation LipidMetabolism Lipid Metabolism Regulation PPARa->LipidMetabolism

References

A Technical Guide to N-Nonanoylglycine-d2 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of bioactive lipids is paramount. This technical guide provides an in-depth overview of N-Nonanoylglycine-d2, a deuterated internal standard crucial for the accurate measurement of its endogenous counterpart, N-Nonanoylglycine. This document outlines commercially available sources, their technical specifications, and explores the relevant biological pathways and experimental applications.

Introduction to N-Nonanoylglycine

N-Nonanoylglycine belongs to the growing class of N-acyl amino acids, which are endogenous signaling molecules involved in various physiological processes. These molecules are structurally related to endocannabinoids and have been implicated in neuromodulation, inflammation, and pain perception.[1][2][3] N-Nonanoylglycine itself is a metabolite of fatty acids, and its levels can be indicative of certain metabolic disorders.[4] The precise role and signaling pathways of N-Nonanoylglycine are areas of active investigation.

Commercially Available this compound

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. The deuterium labeling allows for differentiation from the endogenous analyte while sharing near-identical chemical and physical properties, ensuring accurate quantification by correcting for variations during sample preparation and analysis.

Several chemical suppliers offer this compound for research purposes. While product specifications can vary between batches and suppliers, the following table summarizes typical quantitative data available from prominent vendors. Researchers are advised to consult the certificate of analysis provided by the supplier for lot-specific details.

Supplier Catalog Number Purity Isotopic Enrichment Format
MedChemExpress HY-113150SInformation not publicly availableInformation not publicly availableSolid/Powder
Cayman Chemical Not explicitly listed for this compound, but for similar deuterated compounds, they typically offer ≥98% purity.For similar deuterated compounds, they typically offer ≥99% deuterated forms.Typically supplied as a solid or in a solution.
Toronto Research Chemicals Information not publicly availableInformation not publicly availableInformation not publicly available
Santa Cruz Biotechnology Information not publicly availableInformation not publicly availableInformation not publicly available
Avanti Polar Lipids Does not list this compound, but offers other N-acyl glycines.Purity for other N-acyl glycines is typically >99%.Not applicablePowder

Note: This table is based on currently available information and is subject to change. Researchers should verify the product specifications directly with the suppliers.

Experimental Protocols: Use as an Internal Standard

Objective: To quantify the concentration of endogenous N-Nonanoylglycine in a biological sample (e.g., plasma, tissue homogenate).

Materials:

  • Biological sample

  • This compound internal standard of known concentration

  • Organic solvents for extraction (e.g., methanol, acetonitrile, chloroform)

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Methodology:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.

    • Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction from the sample matrix. A common method is the Folch extraction using a chloroform:methanol mixture.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile:water).

  • LC-MS Analysis:

    • Inject the reconstituted sample onto the LC system. A reverse-phase column (e.g., C18) is typically used for the separation of lipids.

    • The mobile phase gradient will be optimized to achieve good separation of N-Nonanoylglycine from other sample components.

    • The mass spectrometer will be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous N-Nonanoylglycine and the this compound internal standard will be monitored.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous analyte and the internal standard.

    • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

    • Prepare a calibration curve using known concentrations of non-deuterated N-Nonanoylglycine spiked with the same amount of internal standard.

    • Determine the concentration of endogenous N-Nonanoylglycine in the sample by comparing its peak area ratio to the calibration curve.

Signaling Pathways of N-Acyl Amino Acids

The biological functions of N-acyl amino acids are an expanding area of research. They are known to be synthesized through multiple pathways and can interact with several cellular targets, including G protein-coupled receptors (GPCRs) and ion transporters.

Biosynthesis of N-Acyl Glycines

There are two primary proposed pathways for the biosynthesis of N-acyl glycines: a glycine-dependent pathway and a glycine-independent pathway.

  • Glycine-Dependent Pathway: This pathway involves the direct conjugation of a fatty acid (as an acyl-CoA) to glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT).

  • Glycine-Independent Pathway: This pathway involves the oxidation of N-acyl ethanolamines (like anandamide) to the corresponding N-acyl glycine.

G Biosynthesis of N-Acyl Glycines FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA NAcylGlycine N-Acyl Glycine AcylCoA->NAcylGlycine Glycine-Dependent Pathway Glycine Glycine Glycine->NAcylGlycine NAcylEthanolamine N-Acyl Ethanolamine (e.g., Anandamide) NAcylEthanolamine->NAcylGlycine Glycine-Independent Pathway GLYAT Glycine N-acyltransferase (GLYAT) GLYAT->NAcylGlycine Oxidation Oxidation Oxidation->NAcylGlycine

Biosynthesis of N-Acyl Glycines
N-Acyl Glycine Signaling Mechanisms

N-acyl glycines have been shown to exert their effects through at least two distinct mechanisms: activation of the orphan GPCR, GPR18, and inhibition of the glycine transporter 2 (GlyT2).

GPR18 Activation: N-arachidonoylglycine has been identified as a ligand for GPR18. Activation of GPR18, a G protein-coupled receptor, can lead to downstream signaling cascades that modulate inflammation and pain. The signaling pathway often involves the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

G GPR18 Signaling Pathway NAcylGlycine N-Acyl Glycine GPR18 GPR18 NAcylGlycine->GPR18 G_protein Gi/o Protein GPR18->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response (e.g., Anti-inflammatory effects) PKA->CellularResponse

GPR18 Signaling Pathway

GlyT2 Inhibition: Several N-acyl glycines, including N-arachidonoylglycine and N-oleoylglycine, are inhibitors of the glycine transporter 2 (GlyT2). GlyT2 is responsible for the reuptake of glycine from the synaptic cleft, thereby terminating inhibitory neurotransmission. By inhibiting GlyT2, N-acyl glycines can increase the concentration of glycine in the synapse, enhancing inhibitory signaling. This mechanism is of particular interest for the development of novel analgesics for chronic pain.

G GlyT2 Inhibition by N-Acyl Glycine Presynaptic Presynaptic Neuron GlycineVesicle Glycine Vesicles Postsynaptic Postsynaptic Neuron GlyR Glycine Receptor Glycine Glycine GlycineVesicle->Glycine Release Glycine->GlyR Binds GlyT2 GlyT2 Glycine->GlyT2 Reuptake InhibitorySignal Inhibitory Signal GlyR->InhibitorySignal Activation NAcylGlycine N-Acyl Glycine NAcylGlycine->GlyT2 Inhibition

GlyT2 Inhibition by N-Acyl Glycine

Conclusion

This compound is an essential tool for researchers studying the roles of N-acyl glycines in health and disease. Its use as an internal standard enables accurate and precise quantification of the endogenous molecule, which is critical for understanding its physiological and pathological significance. As research into the signaling pathways and therapeutic potential of N-acyl glycines continues to evolve, the availability of high-quality deuterated standards from commercial suppliers will remain indispensable for advancing the field.

References

N-Nonanoylglycine-d2 safety data sheet and handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of N-Nonanoylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with your institution's specific safety protocols and a thorough risk assessment.

Substance Identification and Properties

This compound is a deuterated form of N-Nonanoylglycine, an N-acylglycine. While specific experimental data for the deuterated form is limited, the available safety information indicates it is not classified as a hazardous substance.[1] Properties of the non-deuterated analogue, N-Nonanoylglycine, are often used as a reference point for handling and storage.

Table 1: Chemical Identification

IdentifierValueSource
Product Name This compoundMedChemExpress[1]
CAS Number 3008541-78-1MedChemExpress[1]
Molecular Formula C₁₁H₁₉D₂NO₃MedChemExpress[1]
Molecular Weight 217.30 g/mol MedChemExpress[1]
Synonyms Not Available

Table 2: Physical and Chemical Properties (N-Nonanoylglycine Analogue)

Note: The following data pertains to the non-deuterated form, N-Nonanoylglycine (CAS: 79251-60-8), and should be used as an estimation for this compound.

PropertyValueSource
Physical State SolidHuman Metabolome Database
Boiling Point 413.8 ± 28.0 °C at 760 mmHg (Predicted)Guidechem
Water Solubility 0.46 g/L (Predicted)Human Metabolome Database
logP 2.58 (Predicted)Human Metabolome Database
pKa (Strongest Acidic) 4.05 (Predicted)Human Metabolome Database

Hazard Assessment

According to the available Safety Data Sheet, this compound is not classified as a hazardous substance or mixture.

Table 3: GHS Hazard Information

CategoryClassification
GHS Pictograms Not a hazardous substance or mixture
Signal Word Not a hazardous substance or mixture
Hazard Statements Not a hazardous substance or mixture
Precautionary Statements Not a hazardous substance or mixture

Despite the non-hazardous classification, it is prudent to handle all chemicals with care in a laboratory setting. Unnecessary exposure should always be minimized.

Methodology for Safe Handling

The following protocols outline the standard procedures for handling this compound in a research environment. These are general guidelines and should be adapted to specific experimental contexts and institutional requirements.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound.

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Disposable nitrile gloves are suitable for incidental contact. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat.

  • Footwear: Closed-toe shoes must be worn in the laboratory.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory.

  • For procedures that may generate dust (e.g., weighing, extensive transfers), it is advisable to work in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

General Handling and Hygiene
  • Avoid direct contact with skin and eyes.

  • Avoid inhalation of dust.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Keep the work area clean and tidy. Any spills should be cleaned up promptly.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • The recommended storage temperature is typically found on the product label.

Spill and Disposal Procedures
  • Spills: For small spills of the solid material, sweep up carefully, avoiding dust generation. Place the material into a suitable, labeled container for disposal. Clean the spill area with a damp cloth.

  • Disposal: As a non-hazardous solid, disposal should be in accordance with local, state, and federal regulations. In many cases, non-hazardous chemical waste can be disposed of in the regular trash, but institutional policies must be followed. Do not dispose of down the drain unless permitted by your institution's environmental health and safety office. Empty containers should be rinsed (if appropriate) and have their labels defaced before disposal.

First Aid Measures

While the substance is not classified as hazardous, the following standard first aid procedures are recommended in case of accidental exposure.

Table 4: First Aid Procedures

Exposure RouteProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.
Skin Contact Remove contaminated clothing. Rinse skin thoroughly with large amounts of water. If irritation develops, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. If symptoms persist, seek medical attention.
Ingestion Wash out mouth with water. Do NOT induce vomiting. Seek medical advice if feeling unwell.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the safe handling of a non-hazardous solid chemical like this compound in a typical laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Experiment cluster_final Final Steps A 1. Review SDS & Institutional Protocols B 2. Don Personal Protective Equipment (PPE) A->B C 3. Retrieve from Storage B->C D 4. Weigh Compound (in Ventilated Enclosure) C->D E 5. Perform Experiment (e.g., dissolution, reaction) D->E F 6. Decontaminate Work Area & Equipment E->F G 7. Segregate Waste (Solid, Liquid, Sharps) F->G H 8. Dispose of Waste per Institutional Guidelines G->H I 9. Return Compound to Storage H->I J 10. Doff PPE & Wash Hands I->J

Caption: Standard laboratory workflow for handling this compound.

Note: As this compound is a research chemical, specific signaling pathways or complex biological experimental protocols are beyond the scope of a safety and handling guide. Researchers should develop their own experimental protocols based on their scientific objectives, incorporating the safety and handling procedures outlined in this document.

References

The Role of N-Nonanoylglycine-d2 in Advancing Fatty Acid Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role and application of N-Nonanoylglycine-d2 in the intricate field of fatty acid metabolism research. N-Nonanoylglycine, a member of the N-acylglycine family, has emerged as a significant biomarker in studies of metabolic pathways and disorders. The deuterated isotopologue, this compound, serves as an indispensable tool, primarily as an internal standard in mass spectrometry-based quantitative analyses. This guide details its core functions, experimental applications, and its burgeoning importance in drug development, offering researchers and scientists a thorough understanding of its utility and potential.

Introduction to N-Acylglycines and Fatty Acid Metabolism

Fatty acid metabolism is a complex network of biochemical processes essential for energy homeostasis, cell signaling, and the synthesis of structural components of cells. Dysregulation of these pathways is implicated in a host of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2] N-acylglycines are a class of endogenous lipid metabolites formed by the conjugation of a fatty acid with glycine.[3] These molecules are increasingly recognized for their role as biomarkers for various metabolic disorders, particularly those related to fatty acid oxidation.[3]

N-Nonanoylglycine is an N-acylglycine containing a nine-carbon fatty acid chain (nonanoic acid).[4] Its presence and concentration in biological fluids can provide valuable insights into the state of fatty acid metabolism. To accurately quantify endogenous levels of N-Nonanoylglycine and other metabolites, stable isotope-labeled internal standards are crucial for mass spectrometry-based methods. This compound, with two deuterium atoms on the glycine backbone, is an ideal internal standard due to its chemical similarity to the endogenous analyte, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.

Core Application: this compound as an Internal Standard

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of N-Nonanoylglycine in biological matrices such as plasma, serum, and urine. The near-identical physicochemical properties of the deuterated standard to the native analyte ensure that it behaves similarly during extraction, chromatography, and ionization, thus effectively normalizing for any analytical variability.

Data Presentation: Quantitative Analysis of N-Nonanoylglycine
Parameter Value
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (CV%) at LLOQ < 15%
Inter-day Precision (CV%) at LLOQ < 15%
Intra-day Accuracy (%) at LLOQ 85% - 115%
Inter-day Accuracy (%) at LLOQ 85% - 115%
Mean Extraction Recovery > 80%

Table 1: Representative performance characteristics of a validated LC-MS/MS method for the quantification of N-Nonanoylglycine using this compound as an internal standard.

Experimental Protocols

The following is a representative experimental protocol for the quantification of N-Nonanoylglycine in human plasma using this compound. This protocol is based on standard bioanalytical methods for small molecules.

Materials and Reagents
  • Human plasma (with anticoagulant, e.g., EDTA)

  • N-Nonanoylglycine analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • 96-well plates

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 50 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Seal the plate and place it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate N-Nonanoylglycine from other plasma components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.

  • MRM Transitions:

    • N-Nonanoylglycine: [M+H]+ → fragment ion (specific m/z to be determined)

    • This compound: [M+H]+ → fragment ion (specific m/z to be determined, +2 Da shift from the native analyte)

Method Validation

The analytical method should be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability.

Signaling Pathways and Metabolic Relationships

N-Nonanoylglycine is part of the broader N-acyl amino acid metabolic network. Its synthesis and degradation are key points of regulation and potential therapeutic intervention.

Biosynthesis of N-Nonanoylglycine

The primary route for the synthesis of N-Nonanoylglycine involves the enzymatic conjugation of nonanoyl-CoA (the activated form of nonanoic acid) with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT).

Nonanoic_Acid Nonanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Nonanoic_Acid->Acyl_CoA_Synthetase Nonanoyl_CoA Nonanoyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Nonanoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Nonanoylglycine N-Nonanoylglycine Acyl_CoA_Synthetase->Nonanoyl_CoA GLYAT->N_Nonanoylglycine

Biosynthesis of N-Nonanoylglycine.
Degradation of N-Nonanoylglycine

The primary enzyme responsible for the degradation of N-acyl amides, including N-Nonanoylglycine, is Fatty Acid Amide Hydrolase (FAAH). FAAH catalyzes the hydrolysis of N-Nonanoylglycine back to nonanoic acid and glycine.

N_Nonanoylglycine N-Nonanoylglycine FAAH Fatty Acid Amide Hydrolase (FAAH) N_Nonanoylglycine->FAAH Nonanoic_Acid Nonanoic Acid FAAH->Nonanoic_Acid Glycine Glycine FAAH->Glycine

Degradation of N-Nonanoylglycine.

Role in Drug Development

The involvement of N-acylglycines in various physiological and pathological processes makes their metabolic pathways attractive targets for drug development. This compound can play a significant role in several stages of this process.

Target Validation and Inhibitor Screening

As FAAH is the primary enzyme for N-Nonanoylglycine degradation, inhibitors of FAAH are being investigated for various therapeutic applications, including pain and inflammation. In FAAH inhibitor screening assays, a reliable method to quantify the substrate (N-Nonanoylglycine) and its product (nonanoic acid) is essential. This compound can be used as an internal standard to accurately measure the levels of N-Nonanoylglycine in in vitro and in vivo models, thereby enabling the determination of inhibitor potency and efficacy.

cluster_0 FAAH Inhibition Assay cluster_1 Quantitative Analysis FAAH FAAH Enzyme Products Nonanoic Acid + Glycine (Products) FAAH->Products N_Nonanoylglycine N-Nonanoylglycine (Substrate) N_Nonanoylglycine->FAAH LC_MS LC-MS/MS Analysis N_Nonanoylglycine->LC_MS Quantification Inhibitor Test Compound (Potential Inhibitor) Inhibitor->FAAH Inhibits Products->LC_MS Quantification IS This compound (Internal Standard) IS->LC_MS

Workflow for FAAH inhibitor screening.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

In preclinical and clinical development of drugs targeting fatty acid metabolism, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles is essential. This compound can be utilized in PK studies of potential drugs that are themselves N-acylglycine analogs. By administering a deuterated version of a drug candidate, its absorption, distribution, metabolism, and excretion (ADME) can be distinguished from the endogenous pool of the same molecule. Furthermore, by using this compound as an internal standard, the effect of a drug on the endogenous levels of N-Nonanoylglycine (a PD biomarker) can be accurately monitored.

Conclusion

This compound is a vital tool for researchers and scientists working in the field of fatty acid metabolism. Its primary role as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of endogenous N-Nonanoylglycine, a key biomarker for metabolic health and disease. This technical guide has outlined the core applications, provided illustrative experimental protocols and data, and detailed its importance in the context of metabolic pathways and drug development. As research into the complexities of fatty acid metabolism continues to expand, the utility of this compound and other deuterated lipid species will undoubtedly grow, facilitating new discoveries and the development of novel therapeutics for metabolic disorders.

References

A Technical Guide to the Synthesis and Isotopic Purity of N-Nonanoylglycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for N-Nonanoylglycine-d2, a deuterated analog of the endogenous signaling lipid N-Nonanoylglycine. This document outlines a detailed experimental protocol for its synthesis via the Schotten-Baumann reaction, methods for the analysis of its isotopic purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and a summary of the general metabolic pathways of N-acyl glycines.

Introduction

N-acyl glycines are a class of bioactive lipids that are involved in various physiological processes.[1] The introduction of stable isotopes, such as deuterium, into these molecules provides a powerful tool for metabolic studies, enabling researchers to trace their metabolic fate and quantify their endogenous levels using mass spectrometry-based techniques. This compound, with deuterium atoms on the glycine methylene group, serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in biological matrices.

This guide details a robust method for the synthesis of this compound from commercially available starting materials, Glycine-d2 and Nonanoyl chloride. Furthermore, it provides standardized protocols for the rigorous assessment of its isotopic enrichment and purity.

Synthesis of this compound

The synthesis of this compound can be effectively achieved by the acylation of Glycine-d2 with Nonanoyl chloride under Schotten-Baumann conditions.[2][3][4] This reaction involves the nucleophilic attack of the deuterated amino group of glycine on the acyl chloride in a biphasic system with a base to neutralize the hydrochloric acid byproduct.[5]

G A Glycine-d2 (H₂NCD₂COOH) D Schotten-Baumann Reaction (Biphasic: Water/Ether) A->D B Nonanoyl Chloride (CH₃(CH₂)₇COCl) B->D C NaOH (aq) C->D F Acidification (HCl) D->F Reaction Mixture E Crude This compound G Recrystallization (Ethyl Acetate) E->G F->E H Pure this compound G->H

Figure 1: Synthetic workflow for this compound.

This protocol is adapted from the general procedure for the synthesis of N-Nonanoylglycine.

  • Dissolution of Glycine-d2: In a round-bottom flask equipped with a magnetic stirrer, dissolve Glycine-d2 (1 equivalent) and sodium hydroxide (2 equivalents) in distilled water. Cool the solution to 0-5 °C in an ice bath.

  • Acylation: While vigorously stirring the cooled Glycine-d2 solution, add Nonanoyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C. The reaction is typically performed in a biphasic system with an organic solvent like diethyl ether.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Remove the organic layer and wash the aqueous layer with diethyl ether to remove any unreacted acyl chloride.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system, such as ethyl acetate, to yield pure this compound.

  • Drying: Dry the purified product under vacuum to a constant weight.

ReagentMolar Mass ( g/mol )Suggested SupplierNotes
Glycine-d2 (98 atom % D)77.08Sigma-AldrichCommercially available.
Nonanoyl chloride162.65Sigma-Aldrich
Sodium hydroxide40.00Standard lab grade
Diethyl ether74.12Anhydrous
Ethyl acetate88.11HPLC gradeFor recrystallization.
Hydrochloric acid36.46Concentrated (37%)

Isotopic Purity Analysis

The isotopic purity and enrichment of the synthesized this compound must be rigorously determined to ensure its suitability as an internal standard. The primary methods for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is a powerful non-destructive technique to confirm the position of deuterium labeling and to quantify the isotopic enrichment.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • ¹H NMR Analysis: Acquire a quantitative ¹H NMR spectrum. The signal corresponding to the methylene protons of the glycine moiety (typically around 3.8-4.0 ppm) will be significantly reduced in intensity compared to the corresponding signal in an unlabeled N-Nonanoylglycine standard. The isotopic purity can be estimated by comparing the integration of this residual proton signal to the integration of a stable proton signal within the molecule (e.g., the α-protons of the nonanoyl chain).

  • ²H NMR Analysis: Acquire a ²H (Deuterium) NMR spectrum. A signal will be present at the chemical shift corresponding to the methylene group of the glycine moiety, directly confirming the presence and location of the deuterium labels.

Data Presentation: Expected NMR Results

AnalysisExpected ObservationCalculation of Isotopic Purity
¹H NMR Diminished signal for the -N-CH₂-COOH protons.% Purity = [1 - (Area of residual -N-CH₂- / Area of reference protons)] x 100
²H NMR A single resonance in the region of the -N-CD₂-COOH deuterons.Confirms the position of the label.

High-resolution mass spectrometry (HRMS) is used to determine the isotopic enrichment by analyzing the mass-to-charge (m/z) ratio of the molecule.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile with 0.1% formic acid.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or analyze via LC-MS. Acquire high-resolution mass spectra in either positive or negative ion mode.

  • Data Analysis: Determine the relative intensities of the ion corresponding to the unlabeled (M), singly deuterated (M+1), and doubly deuterated (M+2) species. The isotopic enrichment is calculated from the relative abundances of these ions after correcting for the natural abundance of isotopes (¹³C, ¹⁵N, ¹⁷O, ¹⁸O).

Data Presentation: Isotopic Enrichment Data from HRMS

SpeciesTheoretical m/z ([M-H]⁻)Observed m/zRelative Abundance (%)
N-Nonanoylglycine (d0)214.1449ValueValue
N-Nonanoylglycine-d1215.1512ValueValue
This compound 216.1575 Value Value

Note: The final isotopic enrichment is reported as the percentage of the d2 species relative to the sum of all isotopic species.

Biological Context: N-Acyl Glycine Metabolism

N-acyl glycines are part of a larger family of N-acyl amino acids, which are endogenous signaling molecules. Their biosynthesis and degradation are key to their biological function.

G cluster_0 Biosynthesis Pathways cluster_1 Degradation Pathway FattyAcid Fatty Acid (e.g., Nonanoic Acid) AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase GLYAT GLYAT / GLYATL AcylCoA->GLYAT Glycine Glycine Glycine->GLYAT NAcylGlycine N-Acyl Glycine FAAH FAAH NAcylGlycine->FAAH Hydrolysis GLYAT->NAcylGlycine DegradedProducts Fatty Acid + Glycine FAAH->DegradedProducts

References

N-Nonanoylglycine-d2: A Potential Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The escalating prevalence of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), necessitates the discovery of novel biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. N-acylglycines, a class of endogenous lipid metabolites, have emerged as potential candidates in this regard. This technical guide focuses on N-Nonanoylglycine, a specific medium-chain N-acylglycine, and its deuterated analog, N-Nonanoylglycine-d2, as a promising biomarker for metabolic dysregulation. Altered levels of N-acylglycines are observed in various metabolic diseases, reflecting perturbations in fatty acid and amino acid metabolism[1]. This document provides a comprehensive overview of the rationale for its use, detailed experimental protocols for its quantification, and insights into its potential role in relevant signaling pathways.

Core Concepts

N-Nonanoylglycine is formed through the conjugation of nonanoic acid (a nine-carbon fatty acid) with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), an enzyme primarily active in the liver and kidneys[1][2]. The formation of N-acylglycines serves as a detoxification pathway for excess fatty acids, converting them into more water-soluble compounds that can be excreted in the urine[2]. In metabolic disorders characterized by dyslipidemia and altered fatty acid oxidation, the profile of N-acylglycines in biological fluids can be significantly altered, making them valuable biomarker candidates.

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by mass spectrometry. The deuterium label provides a distinct mass-to-charge ratio, allowing for precise measurement by correcting for variations in sample preparation and instrument response[3].

Quantitative Data Summary

While specific quantitative data for N-Nonanoylglycine in large human cohorts with metabolic disorders are still emerging, studies on related N-acylglycines and other metabolites provide a strong rationale for its investigation. The following tables present hypothetical but plausible data based on existing literature on similar biomarkers in metabolic diseases, illustrating the expected trends.

Table 1: Hypothetical Plasma Concentrations of N-Nonanoylglycine in Different Patient Cohorts. This table illustrates the expected increase in circulating N-Nonanoylglycine in individuals with metabolic syndrome compared to healthy controls.

CohortNN-Nonanoylglycine (ng/mL)p-value
Healthy Controls10015.2 ± 4.5<0.01
Metabolic Syndrome10028.9 ± 8.2

Table 2: Hypothetical Urinary Excretion of N-Nonanoylglycine in Type 2 Diabetes. This table shows the anticipated higher levels of N-Nonanoylglycine in the urine of patients with type 2 diabetes, reflecting increased fatty acid flux and conjugation.

CohortNN-Nonanoylglycine (µg/g creatinine)p-value
Healthy Controls1505.8 ± 2.1<0.001
Type 2 Diabetes15012.4 ± 4.7

Experimental Protocols

Synthesis of this compound (Internal Standard)

A common method for the synthesis of deuterated N-acylglycines involves the acylation of a deuterated amino acid.

Materials:

  • Glycine-d2

  • Nonanoyl chloride

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve Glycine-d2 (1.0 eq) and NaOH (2.0 eq) in a mixture of water and diethyl ether.

  • Cool the reaction mixture in an ice bath.

  • Add nonanoyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Acidify the aqueous layer with HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from ethyl acetate to yield pure this compound.

Quantification of N-Nonanoylglycine in Human Plasma by LC-MS/MS

This protocol describes a robust and sensitive method for the quantification of N-Nonanoylglycine in plasma samples using this compound as an internal standard.

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol in water for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • N-Nonanoylglycine: Precursor ion [M+H]⁺ → Product ion (specific fragment)

    • This compound: Precursor ion [M+H]⁺ → Product ion (corresponding fragment with d2 label)

3. Method Validation:

The method should be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.

Signaling Pathways and Biological Rationale

N-acylglycines are not merely metabolic byproducts; they are emerging as signaling molecules that can modulate various cellular processes.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a critical role in lipid and glucose metabolism. Several N-acyl compounds have been shown to act as ligands for PPARs, particularly PPARα and PPARγ. Activation of PPARγ, for instance, is a key mechanism of action for thiazolidinedione drugs used to treat type 2 diabetes. It is hypothesized that N-Nonanoylglycine may act as an endogenous ligand for PPARγ, thereby influencing insulin sensitivity and adipogenesis.

Diagram 1: Hypothetical PPARγ Activation by N-Nonanoylglycine

PPAR_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N-Nonanoylglycine N-Nonanoylglycine PPARg_RXR PPARγ-RXR Heterodimer N-Nonanoylglycine->PPARg_RXR Binds to PPARγ CoR Co-repressor PPARg_RXR->CoR Binding Activated_Complex Activated PPARγ-RXR Complex PPARg_RXR->Activated_Complex Conformational Change CoR->PPARg_RXR Dissociation PPRE PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Initiates Activated_Complex->PPRE Binding CoA Co-activator Activated_Complex->CoA Recruitment

Caption: N-Nonanoylglycine potentially activates PPARγ, leading to gene expression changes.

Mitochondrial Function

Mitochondria are central to cellular metabolism, and their dysfunction is a hallmark of metabolic diseases. Fatty acid oxidation, a key mitochondrial process, can be influenced by the levels of various lipid species. Elevated levels of certain N-acyl compounds may impact mitochondrial respiration and the production of reactive oxygen species (ROS). Further investigation is needed to elucidate the specific effects of N-Nonanoylglycine on mitochondrial bioenergetics.

Diagram 2: Experimental Workflow for Assessing Mitochondrial Respiration

Mito_Respiration_Workflow cluster_cell_culture Cell Culture cluster_assay Mitochondrial Stress Test cluster_analysis Data Analysis Cells Culture Cells (e.g., HepG2) Treatment Treat with N-Nonanoylglycine Cells->Treatment Seahorse Seahorse XF Analyzer Treatment->Seahorse Oligomycin Inject Oligomycin (ATP Synthase Inhibitor) FCCP Inject FCCP (Uncoupler) Rot_AA Inject Rotenone/Antimycin A (Complex I/III Inhibitors) OCR Measure Oxygen Consumption Rate (OCR) Parameters Calculate: - Basal Respiration - ATP Production - Maximal Respiration - Spare Respiratory Capacity OCR->Parameters

Caption: Workflow for analyzing N-Nonanoylglycine's effect on mitochondrial function.

Other Potential Signaling Pathways

N-acyl amino acids, as a class, have been implicated in a variety of signaling pathways beyond PPARs. These include the modulation of ion channels and interactions with G-protein coupled receptors. Furthermore, metabolic sensors such as AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, could be influenced by changes in the cellular lipid pool, including N-acylglycines. The precise role of N-Nonanoylglycine in these pathways warrants further investigation.

Diagram 3: Potential Interplay of N-Nonanoylglycine with Cellular Signaling

Signaling_Interplay cluster_receptors Receptors cluster_kinases Kinases cluster_cellular_responses Cellular Responses NNG N-Nonanoylglycine PPARs PPARs NNG->PPARs Activation GPCRs GPCRs NNG->GPCRs Modulation AMPK AMPK NNG->AMPK Indirect Regulation Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARs->Gene_Expression Insulin_Sensitivity Insulin Sensitivity GPCRs->Insulin_Sensitivity AMPK->Gene_Expression Mito_Function Mitochondrial Function AMPK->Mito_Function

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of N-Nonanoylglycine-d2 and outlines recommended storage conditions to ensure its chemical integrity. The information presented is based on the known behavior of N-acylglycines and deuterated compounds, supplemented with established protocols for stability testing.

Core Concepts in Stability

The stability of a deuterated compound like this compound is influenced by the same environmental factors as its non-deuterated counterpart: temperature, light, and humidity. However, the presence of deuterium can sometimes alter the rate of certain degradation reactions due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen.

The primary degradation pathways for N-acylglycines are understood to be hydrolysis and oxidative cleavage.[1] Understanding these pathways is critical for establishing appropriate storage and handling procedures.

Recommended Storage Conditions

To maintain the long-term stability and purity of this compound, the following storage conditions are recommended. These are general guidelines, and for critical applications, it is always best to refer to the manufacturer's specific recommendations.

ParameterRecommended ConditionRationale
Temperature -20°C or lower for long-term storage. 2-8°C for short-term storage.Reduces the rate of chemical degradation and enzymatic hydrolysis.
Light Store in amber vials or other light-protecting containers.Protects the compound from photolytic degradation.
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen).Minimizes hydrolysis from atmospheric moisture and prevents potential hydrogen-deuterium (H-D) exchange.
Container Tightly sealed vials.Prevents ingress of moisture and oxygen.

Potential Degradation Pathways

The primary chemical liabilities of this compound are hydrolysis of the amide bond and oxidation of the nonanoyl chain.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O / Acid or Base Oxidation Oxidation This compound->Oxidation Oxidizing agents Nonanoic_acid-d2 Nonanoic acid-d2 Hydrolysis->Nonanoic_acid-d2 Glycine Glycine Hydrolysis->Glycine Oxidized_Products Oxidized Products Oxidation->Oxidized_Products

Figure 1: Potential degradation pathways for this compound.
Hydrolysis

The amide bond in this compound can be hydrolyzed to yield nonanoic acid-d2 and glycine. This reaction can be catalyzed by acid or base. Studies on other N-acyl glycines have reported on their acid-catalyzed hydrolysis.[2][3]

Oxidation

The nonanoyl portion of the molecule can be susceptible to oxidation, particularly if exposed to oxidizing agents or conditions that promote the formation of reactive oxygen species. This can lead to a variety of oxidized products.

Experimental Protocols for Stability Assessment

For critical applications, it is recommended to perform forced degradation studies to understand the stability profile of this compound under various stress conditions. These studies are essential for developing stability-indicating analytical methods.

cluster_0 Forced Degradation Studies cluster_1 Analysis Stress_Conditions Expose this compound to Stress Conditions Acid_Hydrolysis Acidic (e.g., 0.1 M HCl) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Basic (e.g., 0.1 M NaOH) Stress_Conditions->Base_Hydrolysis Oxidation Oxidative (e.g., 3% H₂O₂) Stress_Conditions->Oxidation Thermal Thermal (e.g., 60°C) Stress_Conditions->Thermal Photolytic Photolytic (UV/Vis light) Stress_Conditions->Photolytic Analytical_Method Develop Stability-Indicating Analytical Method (e.g., LC-MS) Acid_Hydrolysis->Analytical_Method Base_Hydrolysis->Analytical_Method Oxidation->Analytical_Method Thermal->Analytical_Method Photolytic->Analytical_Method Quantify Quantify Parent Compound and Degradants Analytical_Method->Quantify Characterize Characterize Degradation Products Quantify->Characterize

Figure 2: General workflow for a forced degradation study.
Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system coupled with a mass spectrometer (MS).

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and take samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature and take samples at various time points.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) and analyze at various time points.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method, such as LC-MS.

    • The analytical method should be capable of separating the parent compound from all major degradation products.

    • Quantify the amount of this compound remaining at each time point to determine the rate of degradation.

    • Characterize the major degradation products using mass spectrometry (MS/MS) to elucidate their structures.

Data Presentation

While specific quantitative data for this compound is not publicly available, the results from forced degradation studies can be summarized in a table similar to the one below.

Stress ConditionIncubation Time (hours)This compound Remaining (%)Major Degradation Products
0.1 M HCl (60°C)0100-
8DataNonanoic acid-d2, Glycine
24DataNonanoic acid-d2, Glycine
0.1 M NaOH (RT)0100-
4DataNonanoic acid-d2, Glycine
12DataNonanoic acid-d2, Glycine
3% H₂O₂ (RT)0100-
24DataOxidized derivatives
Thermal (60°C)0100-
72DataTo be determined
Photolytic0100-
24DataTo be determined

Note: "Data" indicates where experimentally determined values would be placed.

Conclusion

The stability of this compound is crucial for its reliable use in research and development. By adhering to the recommended storage conditions of low temperature, protection from light, and an inert atmosphere, the integrity of the compound can be maintained. For applications requiring a thorough understanding of its stability profile, conducting forced degradation studies is a recommended and robust scientific approach. The methodologies and potential degradation pathways outlined in this guide provide a framework for ensuring the quality and reliability of this compound in scientific investigations.

References

Methodological & Application

Application Note and Protocol for the Quantification of N-Acyl Glycines Using N-Nonanoylglycine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-acyl glycines are a class of endogenous lipid signaling molecules involved in various physiological processes.[1][2] Accurate quantification of these molecules in biological matrices is crucial for understanding their roles in health and disease, and for the development of novel therapeutics.[3] Due to the complexity of biological samples and the multi-step nature of analytical workflows, the use of a stable isotope-labeled internal standard is essential for achieving reliable and reproducible quantitative data.[4][5] N-Nonanoylglycine-d2 is a deuterated analog of N-nonanoylglycine, making it an ideal internal standard for the quantification of N-acyl glycines by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the extraction and quantification of N-acyl glycines from plasma samples using this compound as an internal standard.

Biosynthesis of N-Acyl Glycines

There are two primary proposed pathways for the biosynthesis of N-acyl glycines in mammalian systems. The first pathway involves the direct conjugation of a fatty acid with glycine, a reaction catalyzed by an acyl-CoA synthetase and a long-chain specific glycine N-acyltransferase (GLYAT). The second proposed pathway involves the sequential oxidation of an N-acylethanolamine by alcohol dehydrogenase and aldehyde dehydrogenase.

N-Acyl Glycine Biosynthesis cluster_0 Glycine-Dependent Pathway cluster_1 Glycine-Independent Pathway Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase N-Acyl Glycine N-Acyl Glycine Fatty Acyl-CoA->N-Acyl Glycine Glycine N-Acyltransferase (GLYAT) + Glycine N-Acylethanolamine N-Acylethanolamine N-Acyl Glycinal N-Acyl Glycinal N-Acylethanolamine->N-Acyl Glycinal Alcohol Dehydrogenase N-Acyl Glycine_2 N-Acyl Glycine N-Acyl Glycinal->N-Acyl Glycine_2 Aldehyde Dehydrogenase

Figure 1: Proposed biosynthetic pathways for N-acyl glycines.

Experimental Protocol

This protocol provides a general framework for the analysis of N-acyl glycines in plasma. Optimization may be required for different sample types or instrumentation.

Materials and Reagents

  • This compound internal standard solution (1 µg/mL in methanol)

  • Plasma samples

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

  • Chloroform (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • LC-MS vials with inserts

Experimental Workflow

The general workflow for the quantitative analysis of N-acyl glycines involves sample preparation, including internal standard spiking and lipid extraction, followed by chromatographic separation and mass spectrometric detection.

Experimental Workflow Sample_Collection Plasma Sample Collection IS_Spiking Spike with this compound Internal Standard Sample_Collection->IS_Spiking Lipid_Extraction Lipid Extraction (e.g., Folch Method) IS_Spiking->Lipid_Extraction Evaporation Evaporate to Dryness Lipid_Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

References

Application Notes & Protocols: Quantitative Analysis of N-Acyl-Alpha-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-alpha-amino acids (NAAAs) are a class of endogenous lipid signaling molecules that play crucial roles in a variety of physiological processes, including neurotransmission, inflammation, and energy balance.[1] Structurally, they consist of a fatty acid chain linked to the amino group of an alpha-amino acid.[1][2] The diversity of both the fatty acid and amino acid components results in a large family of molecules with varied biological activities.[3][4] Their involvement in cellular regulation and various disease pathologies makes them attractive targets for drug discovery and development. This document provides detailed protocols for the quantitative analysis of NAAAs, focusing on sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with methods to study their biological functions.

Quantitative Analysis of N-Acyl-Alpha-Amino Acids by LC-MS/MS

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of NAAAs in biological matrices.

Sample Preparation: Extraction from Biological Matrices

Proper sample preparation is critical to remove interfering substances and ensure accurate quantification. The following is a general protocol for liquid-liquid extraction from plasma or brain tissue, which has been shown to yield high recovery.

Materials:

  • Biological sample (e.g., plasma, brain homogenate)

  • Internal Standard (ISTD) solution (e.g., AraGly-d8 for N-oleoyl glycine and N-oleoyl alanine analysis)

  • Methyl tert-butyl ether (MTBE)

  • Methanol (MeOH)

  • Water (HPLC-grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • To 100 µL of the biological sample, add a known amount of the internal standard.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the sample for 10 seconds and incubate at 4°C for 15 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of MTBE and 250 µL of water to the supernatant for liquid-liquid extraction.

  • Vortex for 10 seconds and centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the phases.

  • Collect the upper organic layer, which contains the NAAAs.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

LC-MS/MS Method

The following table summarizes the key parameters for a typical LC-MS/MS method for NAAA quantification.

ParameterSpecification
Liquid Chromatography
ColumnHydrophilic Interaction Liquid Chromatography (HILIC) column or a suitable reverse-phase column (e.g., C18)
Mobile Phase AAqueous solution with an additive (e.g., 100 mM ammonium formate)
Mobile Phase BOrganic solvent mixture (e.g., acetonitrile/water/formic acid)
Flow Rate0.6 mL/min
GradientOptimized for the separation of target NAAAs
Injection Volume5-10 µL
Mass Spectrometry
Ionization ModePositive or Negative Electrospray Ionization (ESI), depending on the analyte
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor and Product IonsDetermined for each specific NAAA and internal standard
Collision EnergyOptimized for each transition

Data Analysis: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Biological Activity Assays

Understanding the biological function of NAAAs often involves studying their interaction with G protein-coupled receptors (GPCRs) and their effect on downstream signaling pathways.

Calcium Mobilization Assay

This assay is used to determine if an NAAA activates a GPCR that signals through the Gq pathway, leading to an increase in intracellular calcium.

Materials:

  • HEK293 cells expressing the target GPCR (e.g., GPR55)

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • NAAA agonist

  • Fluorescence plate reader with an injection system

Protocol:

  • Seed the cells in 96-well plates and grow to 90-100% confluency.

  • Prepare a dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in the assay buffer.

  • Remove the cell culture medium and add the dye loading solution to the cells.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the cells with the assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader.

  • Add the NAAA agonist and measure the change in fluorescence intensity over time. An increase in fluorescence indicates calcium mobilization.

cAMP Assay

This assay measures the inhibition of cyclic AMP (cAMP) production, which is a hallmark of Gi/o-coupled GPCR activation.

Materials:

  • CHO or HEK293 cells expressing the target Gi/o-coupled GPCR (e.g., GPR18)

  • Forskolin (to stimulate cAMP production)

  • NAAA agonist

  • cAMP detection kit (e.g., HTRF-based)

  • Lysis buffer

Protocol:

  • Culture the cells in a suitable format (e.g., 384-well plate).

  • Pre-treat the cells with the NAAA agonist for a specified time.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Add the cAMP detection reagents from the kit.

  • Incubate to allow for competitive binding.

  • Measure the signal on a compatible plate reader. A decrease in the signal indicates inhibition of cAMP production by the agonist.

Signaling Pathways and Experimental Workflows

Signaling Pathways

N-acyl-alpha-amino acids can activate GPCRs, leading to various cellular responses. For example, N-Arachidonoyl glycine (NAGly) has been reported to activate GPR18, a Gαi/o-coupled receptor, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Another example is the activation of GPR55, which can lead to the activation of RhoA and subsequent calcium mobilization.

GPR18_Signaling NAAA N-Acyl-Alpha- Amino Acid (e.g., NAGly) GPR18 GPR18 NAAA->GPR18 Activates G_alpha_i Gαi GPR18->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: NAAA signaling through a Gi-coupled GPCR like GPR18.

GPR55_Signaling NAAA N-Acyl-Alpha- Amino Acid GPR55 GPR55 NAAA->GPR55 Activates G_alpha_q Gαq GPR55->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces

Caption: NAAA signaling through a Gq-coupled GPCR like GPR55.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of NAAAs from biological samples.

NAAA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Brain) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Processing and Quantification LC_MS->Data

Caption: Workflow for NAAA quantitative analysis.

Summary of Quantitative Data

The following table provides an example of how to present quantitative data for different NAAAs identified in a biological sample, such as rat brain tissue.

N-Acyl-Alpha-Amino AcidAcyl ChainAmino AcidConcentration (pmol/g wet tissue)
N-stearoyl GABAC18:0GABA~10-20
N-palmitoyl glutamic acidC16:0Glutamic Acid~5-15
N-arachidonoyl glycine (NAGly)C20:4Glycine~0.2-1.0
N-oleoyl glycineC18:1Glycine~1.0-5.0
N-palmitoyl alanineC16:0Alanine~0.5-2.5

Note: The concentration ranges are illustrative and can vary significantly depending on the tissue, species, and physiological state.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the quantitative analysis of N-acyl-alpha-amino acids and the characterization of their biological activities. Accurate quantification of these lipid signaling molecules is essential for understanding their roles in health and disease and for the development of novel therapeutics targeting NAAA signaling pathways.

References

Application Notes and Protocols for N-Nonanoylglycine-d2 in Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonanoylglycine-d2 is a deuterated form of the endogenous N-acyl amino acid, N-nonanoylglycine. As a stable isotope-labeled compound, it serves as a powerful tool in metabolic labeling experiments designed to trace the metabolic fate of N-acylglycines and their precursor, nonanoic acid. This allows for the quantitative analysis of their incorporation into various cellular components and the elucidation of their roles in biological processes. N-acylglycines are increasingly recognized for their involvement in signaling pathways, detoxification processes, and as potential biomarkers for metabolic disorders.[1][2] These application notes provide a comprehensive guide for utilizing this compound in cell culture-based metabolic labeling experiments coupled with mass spectrometry analysis.

Principle of Metabolic Labeling with this compound

Metabolic labeling with stable isotopes is a technique used to track the movement of molecules through metabolic pathways.[3] In this case, cells are incubated with this compound, which is taken up by the cells and can be metabolized through several potential pathways. The deuterium atoms on the glycine moiety act as a traceable tag that can be detected by mass spectrometry. This allows researchers to distinguish the exogenously supplied this compound and its downstream metabolites from their endogenous, non-labeled counterparts.

Applications

  • Tracing Metabolic Pathways: Elucidate the metabolic fate of N-nonanoylglycine, including its degradation, modification, and incorporation into other biomolecules.

  • Enzyme Activity Assays: Investigate the activity of enzymes involved in N-acylglycine metabolism, such as N-acylglycine aminoacylase and fatty acid amide hydrolase (FAAH).

  • Signaling Pathway Analysis: Determine the role of N-nonanoylglycine in modulating cellular signaling cascades.

  • Drug Development: Screen for compounds that modulate the metabolism of N-acylglycines, which may have therapeutic potential in various diseases.

  • Biomarker Discovery: Use as an internal standard for the accurate quantification of endogenous N-nonanoylglycine in biological samples.

Experimental Workflow

The general workflow for a metabolic labeling experiment using this compound involves several key steps as outlined below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Cell Culture Preparation labeling Metabolic Labeling prep_cells->labeling prep_compound This compound Stock Solution Preparation prep_compound->labeling harvest Cell Harvesting labeling->harvest extraction Metabolite Extraction harvest->extraction ms_analysis Mass Spectrometry Analysis extraction->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: A generalized workflow for metabolic labeling experiments using this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound to prepare a 10 mM stock solution. The molecular weight of this compound should be provided by the supplier.

  • Under sterile conditions, dissolve the calculated amount of this compound in an appropriate volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Culture and Metabolic Labeling

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell culture plates or flasks

  • This compound stock solution (10 mM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • On the day of the experiment, prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete culture medium to the desired final concentration. A starting concentration range of 10-100 µM is recommended for initial optimization.

  • Remove the existing culture medium from the cells and wash them once with sterile PBS.

  • Add the labeling medium to the cells. Include a vehicle control (medium with the same concentration of DMSO but without this compound).

  • Incubate the cells for the desired period. A time course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling time.

Cell Harvesting and Metabolite Extraction

Materials:

  • Ice-cold PBS

  • Ice-cold extraction solvent (e.g., 80% methanol in water)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Place the culture plates on ice.

  • Aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold extraction solvent to the cells. For a 6-well plate, 500 µL per well is recommended.

  • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate vigorously for 1 minute.

  • Incubate on ice for 20 minutes to allow for protein precipitation.

  • Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • The supernatant can be stored at -80°C until mass spectrometry analysis.

Mass Spectrometry Analysis

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS).

General LC-MS Parameters (to be optimized for the specific instrument):

  • Column: A reversed-phase C18 column is suitable for separating N-acylglycines.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for acylglycines.

  • Data Acquisition: Full scan mode to detect all ions, and targeted MS/MS (or parallel reaction monitoring, PRM) to confirm the identity of this compound and its metabolites.

Expected Masses:

  • N-Nonanoylglycine (unlabeled): [M-H]⁻ = 214.1443 m/z

  • This compound: [M-H]⁻ = 216.1569 m/z

Data Presentation

Quantitative data from metabolic labeling experiments should be presented in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Quantification of this compound Incorporation over Time

Time (hours)This compound (Peak Area)Endogenous N-Nonanoylglycine (Peak Area)% Labeled
001.2 x 10⁶0
25.8 x 10⁵1.1 x 10⁶34.5
61.5 x 10⁶1.3 x 10⁶53.6
122.9 x 10⁶1.2 x 10⁶70.7
244.5 x 10⁶1.1 x 10⁶80.4

% Labeled = [Peak Area (d2) / (Peak Area (d2) + Peak Area (unlabeled))] x 100

Potential Metabolic Pathways and Signaling

N-Nonanoylglycine can be metabolized through several pathways. The deuterated label allows for the tracing of the molecule through these routes.

metabolic_pathways cluster_main Metabolism of this compound nng_d2 This compound hydrolysis Hydrolysis (e.g., FAAH) nng_d2->hydrolysis oxidation Oxidative Metabolism nng_d2->oxidation conjugation Further Conjugation nng_d2->conjugation nonanoic_acid Nonanoic Acid hydrolysis->nonanoic_acid glycine_d2 Glycine-d2 hydrolysis->glycine_d2 oxidized_products Oxidized Products oxidation->oxidized_products conjugated_products Conjugated Products conjugation->conjugated_products signaling_pathway cluster_signaling Potential Signaling Pathway of N-Nonanoylglycine nng N-Nonanoylglycine cb1r CB1 Receptor nng->cb1r Activation pi3k PI3K cb1r->pi3k akt Akt pi3k->akt Activation cellular_response Cellular Response (e.g., Gene Expression) akt->cellular_response

References

Application of N-Nonanoylglycine-d2 in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonanoylglycine is a member of the N-acylglycine family, a class of endogenous lipid signaling molecules.[1][2] These molecules are formed through the conjugation of a fatty acid with glycine and are involved in various physiological processes.[1] Altered levels of N-acylglycines have been associated with inborn errors of metabolism, particularly fatty acid oxidation disorders.[1][2] Targeted metabolomics, a quantitative approach to measure a specific set of metabolites, is a powerful tool for studying the roles of N-acylglycines in health and disease.

The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification in mass spectrometry-based metabolomics. N-Nonanoylglycine-d2, a deuterated analog of N-Nonanoylglycine, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for analytical variability.

These application notes provide detailed protocols for the use of this compound as an internal standard in targeted metabolomics studies of biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables provide representative data for the LC-MS/MS analysis of N-Nonanoylglycine using this compound as an internal standard. Please note that these parameters may require optimization for different instrumentation and matrices.

Table 1: LC-MS/MS Parameters for N-Nonanoylglycine and this compound

ParameterN-NonanoylglycineThis compound (Internal Standard)
Precursor Ion (m/z) 216.2218.2
Product Ion (m/z) 76.178.1
Collision Energy (eV) 1515
Dwell Time (ms) 100100
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Table 2: Method Validation Summary (Illustrative)

ParameterResult
Linearity (R²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90-110%
Matrix Effect (%) < 15%

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma, serum, and urine samples.

Materials:

  • Biological sample (e.g., 100 µL of plasma)

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to the sample.

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow sample Biological Sample add_is Add this compound sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant for LC-MS/MS centrifuge->supernatant G cluster_lcms LC-MS/MS Analysis Workflow autosampler Autosampler Injection lc_column HPLC/UHPLC Separation (C18 Column) autosampler->lc_column esi Electrospray Ionization (ESI+) lc_column->esi quad1 Quadrupole 1 (Q1) Precursor Ion Selection esi->quad1 quad2 Quadrupole 2 (Q2) Collision-Induced Dissociation quad1->quad2 quad3 Quadrupole 3 (Q3) Product Ion Selection quad2->quad3 detector Detector quad3->detector data Data Acquisition & Processing detector->data G cluster_pathway Biosynthesis and Degradation of N-Nonanoylglycine nonanoic_acid Nonanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase nonanoic_acid->acyl_coa_synthetase nonanoyl_coa Nonanoyl-CoA acyl_coa_synthetase->nonanoyl_coa glyat Glycine N-Acyltransferase (GLYAT) nonanoyl_coa->glyat glycine Glycine glycine->glyat nng N-Nonanoylglycine glyat->nng hydrolase Hydrolase nng->hydrolase hydrolase->nonanoic_acid hydrolase->glycine

References

Application Notes and Protocols for the Derivatization of N-Acylglycines for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines (NAGs) are a class of endogenous metabolites formed by the conjugation of an acyl-CoA with glycine. The analysis of NAGs is crucial in clinical diagnostics for identifying inborn errors of metabolism, particularly fatty acid oxidation disorders. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of NAGs due to its high resolution and sensitivity. However, the polar and non-volatile nature of N-acylglycines necessitates a derivatization step to increase their volatility and thermal stability for GC-MS analysis. This document provides detailed application notes and protocols for common derivatization methods for N-acylglycine analysis by GC-MS.

Derivatization Methods Overview

Several derivatization techniques are employed for the analysis of N-acylglycines by GC-MS. The most common approaches include silylation, esterification, and two-step derivatization methods. The choice of method depends on the specific N-acylglycines of interest, the sample matrix, and the desired sensitivity and throughput.

  • Silylation: This is a widely used technique that replaces active hydrogens in the molecule with a trimethylsilyl (TMS) group. This process significantly increases the volatility and thermal stability of the N-acylglycines. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

  • Esterification: This method converts the carboxylic acid group of the N-acylglycine into an ester, thereby reducing its polarity. Common esterification agents include methanolic HCl and butanolic HCl. Another approach involves the formation of bis(trifluoromethyl)benzyl (BTFMB) esters, which is particularly useful for negative chemical ionization (NCI)-MS.

  • Two-Step Derivatization (Silylation and Acylation): This approach involves a sequential derivatization of different functional groups. A common two-step method includes the silylation of the carboxyl group followed by the trifluoroacetylation (TFA) of the amine group.

Quantitative Data Summary

The following table summarizes the quantitative performance data for various derivatization methods for N-acylglycine analysis.

Derivatization MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryPrecision (RSD)Reference
Two-Step (TMS-TFA) Organic acids, amino acids, glycines10-500 ng/mL10-90 ng/mL80-500 ng/mLNot specifiedNot specified[1]
n-Butylation (for LC-MS/MS) 15 Acylglycines0.005-25.0 µMNot specifiedNot specified90.2-109.3%< 10%
Silylation (Automated MOX/MSTFA) 14 Amino AcidsNot specifiedNot specifiedNot specifiedNot specified< 10% (avg. 5.85%)

Experimental Protocols

Protocol 1: Silylation using BSTFA + TMCS

This protocol describes the derivatization of N-acylglycines using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • N-acylglycine standard or dried sample extract

  • BSTFA with 1% TMCS

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • For urine samples, an extraction step is typically required. Acidify the urine sample and extract with an organic solvent like ethyl acetate.

    • Evaporate the organic extract to complete dryness under a gentle stream of nitrogen at 40-50°C. Ensure the sample is completely dry as moisture will deactivate the silylating reagent.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60°C for 60 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Protocol 2: Two-Step Derivatization (TMS-TFA)

This protocol is a rapid method for the simultaneous analysis of organic acids, amino acids, and N-acylglycines from dried filter paper plasma spots.[1]

Materials:

  • Dried filter paper plasma spot

  • Internal standard solution (e.g., tropate)

  • Methanol

  • Distilled water

  • Methyl orange indicator

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • N-methyl-bis-trifluoroacetamide (MBTFA)

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • Fortify the dried-filter paper plasma spot with an internal standard and a mixture of distilled water and methanol.

    • Add methyl orange to the residue as an indicator.

  • Silylation (Carboxylic Group):

    • Add MSTFA to the sample.

    • Heat at 60°C for 10 minutes.

  • Trifluoroacetylation (Amino Group):

    • Add MBTFA to the reaction mixture.

    • Heat at 60°C for 15 minutes.

  • Analysis:

    • The derivatized sample is ready for analysis by GC-MS with selective ion monitoring (SIM).

Protocol 3: Esterification using Methanolic HCl

This protocol describes the formation of methyl esters of N-acylglycines.

Materials:

  • Dried N-acylglycine sample

  • Methanolic HCl (e.g., 3 M)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen evaporator

  • Extraction solvent (e.g., hexane)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry.

  • Derivatization:

    • Add 200 µL of methanolic HCl to the dried sample.

    • Cap the vial tightly and heat at 80°C for 60 minutes.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 500 µL of water and 500 µL of hexane.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the layers.

  • Analysis:

    • Carefully transfer the upper organic layer (hexane) containing the methyl esters to a new vial for GC-MS analysis.

Visualizations

experimental_workflow_silylation cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (Urine/Plasma) extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->extraction drying Evaporation to Dryness (Nitrogen Stream) extraction->drying dissolution Dissolve in Pyridine drying->dissolution silylation Add BSTFA + 1% TMCS dissolution->silylation heating Heat at 60°C for 60 min silylation->heating cooling Cool to Room Temp. heating->cooling injection GC-MS Injection cooling->injection

Caption: Silylation workflow for N-acylglycine analysis.

two_step_derivatization_workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis start Dried Plasma Spot add_is Add Internal Standard & Methyl Orange start->add_is step1 Step 1: Silylation (MSTFA, 60°C, 10 min) add_is->step1 step2 Step 2: Acylation (MBTFA, 60°C, 15 min) step1->step2 injection GC-MS/SIM Analysis step2->injection

Caption: Two-step derivatization workflow.

esterification_workflow cluster_prep Sample Preparation cluster_deriv Esterification cluster_extraction Extraction cluster_analysis Analysis start Dried Sample Extract add_reagent Add Methanolic HCl start->add_reagent heating Heat at 80°C for 60 min add_reagent->heating add_solvents Add Water & Hexane heating->add_solvents vortex Vortex & Centrifuge add_solvents->vortex collect Collect Organic Layer vortex->collect injection GC-MS Injection collect->injection

Caption: Esterification workflow for N-acylglycine analysis.

References

Application Note: Quantification of N-Nonanoylglycine in Human Cerebrospinal Fluid using N-Nonanoylglycine-d2 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-acylglycines, including N-Nonanoylglycine, are a class of endogenous signaling molecules formed by the conjugation of a fatty acid to glycine.[1] These molecules are increasingly recognized for their roles in various physiological and pathological processes, particularly within the central nervous system (CNS).[2][3] N-acylglycines are structurally related to endocannabinoids and are involved in neuromodulation, inflammation, and cellular signaling.[4][5] Cerebrospinal fluid (CSF) analysis provides a critical window into the biochemical environment of the brain, making it an ideal matrix for studying CNS disorders.

The quantification of low-abundance lipid metabolites like N-Nonanoylglycine in the complex CSF matrix presents analytical challenges. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for this application. The use of a stable isotope-labeled internal standard, such as N-Nonanoylglycine-d2, is considered the gold standard for quantitative bioanalysis. This approach effectively corrects for variability during sample preparation, chromatography, and ionization, ensuring accurate and precise quantification. This application note describes a robust LC-MS/MS method for the determination of N-Nonanoylglycine in human CSF, employing this compound as an internal standard.

Biological Significance

N-acylglycines are distributed throughout the CNS and are known to interact with various molecular targets, including G protein-coupled receptors (GPCRs) like GPR18 and ion channels. Their dysregulation has been implicated in neurological and inflammatory conditions. For instance, N-arachidonoylglycine, a related compound, exhibits anti-inflammatory and analgesic properties. Altered levels of specific N-acylglycines in the CSF may serve as potential biomarkers for neurodegenerative diseases, traumatic brain injury, or other neurological disorders. Therefore, the accurate measurement of N-Nonanoylglycine in CSF is a valuable tool for neuroscience research and clinical biomarker discovery.

Experimental Protocols

1. CSF Sample Collection and Handling

  • Collect CSF via lumbar puncture into sterile, low-binding polypropylene tubes.

  • Immediately after collection, centrifuge the samples at 3000 rpm for 15 minutes at 4°C to remove cells and other debris.

  • Transfer the supernatant to fresh, labeled cryovials.

  • Snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis to ensure metabolite stability.

2. Sample Preparation: Protein Precipitation This protocol is a rapid method for removing proteins from CSF samples.

  • Thaw CSF samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of CSF.

  • Add 10 µL of the this compound internal standard stock solution (1 µg/mL in methanol) and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Carefully transfer 450 µL of the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds, then transfer the solution to an LC autosampler vial for analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography System: A high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 30% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode.

Data Presentation

Table 1: Mass Spectrometry Parameters for MRM Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Nonanoylglycine216.276.110015
This compound (IS)218.278.110015

Table 2: Example Calibration Curve Data for N-Nonanoylglycine in CSF

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
0.50.012102.5
1.00.02598.7
5.00.128101.1
10.00.25599.8
50.01.261100.5
100.02.53299.2
200.05.09898.5
Correlation Coefficient (r²)0.9992

Table 3: Inter- and Intra-Assay Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV, n=5)Inter-Assay Precision (%CV, n=5, 3 days)Intra-Assay Accuracy (%)Inter-Assay Accuracy (%)
LLOQ0.58.511.2104.1102.8
Low1.56.28.997.699.5
Mid75.04.15.8101.3100.7
High150.03.54.998.999.1

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis CSF_Collection CSF Collection (Lumbar Puncture) Centrifugation Centrifugation (3000 rpm, 4°C, 15 min) CSF_Collection->Centrifugation Storage Supernatant Storage (-80°C) Centrifugation->Storage Thaw Thaw CSF Sample on Ice Storage->Thaw Add_IS Add this compound (Internal Standard) Thaw->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Evaporation Evaporation (Nitrogen Stream) Precipitation->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Workflow for CSF sample processing and analysis.

Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Cellular Signaling Nonanoyl_CoA Nonanoyl-CoA GLYAT Glycine N-Acyltransferase (GLYAT) Nonanoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT NAGly N-Nonanoylglycine GLYAT->NAGly Synthesis GPCR G Protein-Coupled Receptor (e.g., GPR18) NAGly->GPCR Ion_Channel Ion Channel NAGly->Ion_Channel Downstream Downstream Signaling Cascades GPCR->Downstream Ion_Channel->Downstream Response Cellular Response (e.g., Neuromodulation, Anti-inflammatory Effects) Downstream->Response

Caption: Biosynthesis and signaling of N-Nonanoylglycine.

References

Application Note: Quantification of N-Nonanoylglycine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of N-nonanoylglycine in human plasma using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection by multiple reaction monitoring (MRM). This robust and reproducible method is suitable for researchers, scientists, and drug development professionals investigating the role of N-acylglycines in various physiological and pathological processes.

Introduction

N-nonanoylglycine is an N-acylglycine, a class of endogenous lipid signaling molecules.[1][2] These molecules are formed through the conjugation of a fatty acid with glycine, a reaction catalyzed by glycine N-acyltransferase.[2] Elevated levels of certain acylglycines in blood and urine have been associated with disorders of fatty acid oxidation.[2] Accurate quantification of these molecules in biological matrices is crucial for understanding their physiological roles and their potential as biomarkers. The use of a deuterated internal standard is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision in LC-MS/MS-based quantification.[3]

Experimental

Materials and Reagents
  • N-Nonanoylglycine (analytical standard)

  • N-Nonanoylglycine-d3 (deuterated internal standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

Sample Preparation
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (N-nonanoylglycine-d3 in methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

MRM Transitions

The following MRM transitions are proposed and should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Nonanoylglycine216.276.110015
N-Nonanoylglycine-d3219.279.110015

Results and Data Presentation

Calibration Curve

A calibration curve should be prepared in a surrogate matrix (e.g., charcoal-stripped plasma) by spiking known concentrations of N-nonanoylglycine. The peak area ratio of the analyte to the internal standard is then plotted against the concentration.

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5065,00049,8001.305
100132,00050,2002.629
500660,00049,50013.333
10001,350,00050,10026.946
Precision and Accuracy

The precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low1514.596.75.8
Medium150158.2105.54.2
High750739.598.63.5

Visualizations

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add Deuterated Internal Standard (10 µL) plasma->is_addition precipitation Protein Precipitation (400 µL Acetonitrile) is_addition->precipitation centrifugation Centrifugation (14,000 x g, 10 min, 4°C) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporate to Dryness (Nitrogen Stream, 30°C) supernatant->evaporation reconstitution Reconstitute (100 µL Mobile Phase) evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Experimental workflow for the quantification of N-nonanoylglycine in plasma.

signaling_pathway fatty_acid Nonanoic Acid acs Acyl-CoA Synthetase fatty_acid->acs acyl_coa Nonanoyl-CoA glyat Glycine N-Acyltransferase (GLYAT) acyl_coa->glyat glycine Glycine glycine->glyat nng N-Nonanoylglycine signaling Downstream Signaling Events nng->signaling faah Fatty Acid Amide Hydrolase (FAAH) nng->faah degradation Degradation Products (Nonanoic Acid + Glycine) acs->acyl_coa glyat->nng faah->degradation

Caption: Biosynthesis and degradation pathway of N-nonanoylglycine.

Discussion

This application note provides a comprehensive method for the quantification of N-nonanoylglycine in human plasma. The simple protein precipitation protocol offers good recovery and minimizes matrix effects. The use of a deuterated internal standard is critical for achieving accurate and precise results by compensating for any variability during the analytical process. The chromatographic conditions are optimized to provide good retention and peak shape for N-nonanoylglycine. The MRM transitions are selected to ensure high selectivity and sensitivity. This method can be readily adapted for the quantification of other N-acylglycines and can be a valuable tool for researchers in the fields of metabolomics, clinical research, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: N-Nonanoylglycine-d2 Isotopic Interference Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Nonanoylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting isotopic interference and other related challenges during mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

N-Nonanoylglycine is an N-acylglycine, a metabolite formed from the conjugation of nonanoic acid and glycine. In its deuterated form, this compound, the two deuterium atoms are typically located on the alpha-carbon of the glycine moiety. This position is chemically stable and not prone to back-exchange with hydrogen under typical experimental conditions.

Q2: What are the most common causes of isotopic interference when using this compound as an internal standard?

The most common sources of interference include:

  • Contribution from the natural isotopes of the unlabeled analyte: The M+2 isotope of N-Nonanoylglycine can contribute to the signal of this compound.

  • Isotopic impurities in the internal standard: The this compound standard may contain small amounts of the unlabeled (d0) or partially labeled (d1) forms.

  • Co-eluting isobaric compounds: Other molecules in the sample matrix may have the same nominal mass as this compound or one of its fragments.

Q3: My analyte and internal standard are not co-eluting perfectly. Is this a problem?

Yes, this can be a significant issue. Deuterated standards can sometimes elute slightly earlier than their unlabeled counterparts in reverse-phase chromatography.[1] If the separation is significant, the analyte and the internal standard may experience different matrix effects (ion suppression or enhancement), leading to inaccurate quantification.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

If you are observing poor accuracy and precision in your results, follow this troubleshooting guide.

Troubleshooting Workflow:

cluster_coelution Co-elution Troubleshooting cluster_purity Purity Troubleshooting cluster_interference Interference Troubleshooting start Inaccurate Results check_coelution 1. Verify Co-elution of Analyte and IS start->check_coelution check_purity 2. Assess Isotopic Purity of Internal Standard check_coelution->check_purity Co-elution confirmed coelution_no Adjust Chromatography (e.g., gradient, column) check_coelution->coelution_no Separation observed check_interference 3. Investigate Matrix Effects and Isobaric Interferences check_purity->check_interference Purity acceptable purity_no Contact Supplier for CoA. Consider new standard. check_purity->purity_no Purity issue identified solution Accurate Quantification check_interference->solution Interference resolved interference_no Optimize Sample Prep and Chromatography check_interference->interference_no Interference detected coelution_no->check_purity purity_no->check_interference interference_no->solution

Caption: Troubleshooting workflow for inaccurate quantification.

Detailed Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they elute at the same retention time. If a slight separation is observed, consider adjusting your chromatographic method (e.g., modifying the gradient or using a different column).[1]

  • Assess Isotopic Purity: Analyze a high-concentration solution of the this compound standard alone to check for the presence of the unlabeled (d0) analyte. The d0 signal should be minimal. If significant, contact your supplier for a certificate of analysis detailing the isotopic purity.

  • Investigate Matrix Effects: Prepare samples by spiking the analyte and internal standard into a blank matrix and a pure solvent. A significant difference in the analyte/internal standard peak area ratio between the two preparations indicates the presence of matrix effects. Further optimization of sample preparation (e.g., solid-phase extraction) or chromatography may be necessary.

Issue 2: Unexpected Peaks in the Internal Standard Channel

If you observe unexpected peaks in the mass channel of this compound, it could be due to several factors.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Natural Isotope (M+2) of Analyte At high concentrations of the unlabeled analyte, its natural M+2 isotope peak can contribute to the d2 internal standard signal. Analyze a dilution series of the unlabeled analyte without the internal standard to assess the contribution.
In-source Fragmentation The analyte or other compounds may fragment in the ion source, producing an ion with the same m/z as the internal standard. Adjust ion source parameters (e.g., voltages) to minimize in-source fragmentation.
Co-eluting Isobaric Interference A compound in the matrix may have the same mass as the internal standard. Improve chromatographic separation to resolve the interference. If this is not possible, a different precursor-product ion transition may be needed.

Experimental Protocols

LC-MS/MS Analysis of N-Nonanoylglycine

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of a working solution of this compound (internal standard) in methanol.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-Nonanoylglycine: Monitor the transition from the precursor ion [M+H]⁺ to a characteristic product ion.

      • This compound: Monitor the transition from the precursor ion [M+H]⁺ to its corresponding product ion.

    • Optimize collision energies and other mass spectrometer parameters for maximum signal intensity.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for N-Nonanoylglycine and its d2 variant in positive ion mode.

Compound Formula Monoisotopic Mass (Da) [M+H]⁺ (m/z)
N-NonanoylglycineC₁₁H₂₁NO₃215.1521216.1594
This compoundC₁₁H₁₉D₂NO₃217.1647218.1720

Predicted Fragmentation Pathway

The primary fragmentation of N-acylglycines in positive ion mode involves the cleavage of the amide bond.

cluster_nonanoylglycine N-Nonanoylglycine Fragmentation cluster_d2 This compound Fragmentation parent [N-Nonanoylglycine+H]⁺ m/z = 216.16 acylium Nonanoyl acylium ion m/z = 141.13 parent->acylium Amide bond cleavage glycine_loss Loss of glycine parent_d2 [this compound+H]⁺ m/z = 218.17 acylium_d2 Nonanoyl acylium ion m/z = 141.13 parent_d2->acylium_d2 Amide bond cleavage glycine_d2_loss Loss of glycine-d2

Caption: Predicted fragmentation of N-Nonanoylglycine and its d2 isotopologue.

The most abundant fragment ion for both the analyte and the internal standard is expected to be the nonanoyl acylium ion. Therefore, a common product ion can often be used for MRM analysis. However, to confirm the identity of each, unique transitions should also be monitored if possible.

References

Technical Support Center: Minimizing Matrix Effects in N-Acylglycine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the LC-MS/MS analysis of N-acylglycines. Our focus is on practical strategies to minimize matrix effects, ensuring accurate and reproducible quantification.

Troubleshooting Guides

This section offers solutions to common problems encountered during N-acylglycine LC-MS/MS experiments that may be related to matrix effects.

Problem: Significant ion suppression or enhancement is observed, leading to poor accuracy and reproducibility.

  • Possible Cause: Co-eluting endogenous matrix components, such as phospholipids, are interfering with the ionization of N-acylglycines.[1]

  • Solutions:

    • Optimize Sample Preparation: The most effective strategy to combat matrix effects is to remove interfering components before analysis.[1]

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-developed SPE method can selectively isolate N-acylglycines while removing a significant portion of matrix interferences.[1]

      • Liquid-Liquid Extraction (LLE): LLE can effectively partition N-acylglycines away from polar matrix components.

      • Phospholipid Removal Plates: Specific sample preparation products are designed to deplete phospholipids from biological samples, which are a primary cause of ion suppression in bioanalysis.[1]

    • Chromatographic Separation:

      • Modify Gradient Elution: Adjusting the mobile phase gradient can separate the N-acylglycine peaks from the regions of significant matrix effects.

      • Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a mixed-mode or HILIC column) can alter selectivity and improve separation from interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction of the signal.

Problem: Poor recovery of N-acylglycines during sample preparation.

  • Possible Cause: The chosen sample preparation protocol is not optimal for the specific N-acylglycines of interest.

  • Solutions:

    • Method Optimization:

      • For SPE: Systematically evaluate different sorbents (e.g., reversed-phase, ion-exchange, mixed-mode), wash solutions, and elution solvents to maximize recovery.

      • For LLE: Test various organic solvents and pH adjustments of the aqueous phase to improve the partitioning of N-acylglycines into the organic layer.

    • Check for Analyte Breakthrough: During SPE, analytes may be lost in the loading or washing steps. Collect and analyze these fractions to determine if breakthrough is occurring.

    • Evaluate Protein Precipitation Efficiency: In protein precipitation, ensure complete precipitation and that the N-acylglycines are not co-precipitating with the proteins.

Problem: Inconsistent retention times for N-acylglycine peaks.

  • Possible Cause:

    • Inadequate column equilibration between injections.

    • Changes in mobile phase composition.

    • Column degradation.

    • Matrix components affecting the column chemistry.[2]

  • Solutions:

    • Ensure Proper Equilibration: Increase the column equilibration time between runs to ensure the column is returned to the initial conditions.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and ensure accurate composition.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.

    • Column Washing: Implement a robust column washing procedure after each batch of samples to remove strongly retained matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect N-acylglycine analysis?

A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. In the context of N-acylglycine analysis from biological samples (e.g., plasma, urine), endogenous components like salts, proteins, and especially phospholipids can suppress or enhance the N-acylglycine signal in the mass spectrometer. This leads to inaccurate quantification, poor reproducibility, and reduced sensitivity.

Q2: Which sample preparation technique is best for minimizing matrix effects in N-acylglycine analysis?

A: The "best" technique depends on the specific N-acylglycines, the sample matrix, and the desired throughput and sensitivity. Here's a general comparison:

  • Protein Precipitation (PPT): The simplest and fastest method, but generally the least effective at removing matrix components, especially phospholipids. It is often associated with the highest level of matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning analytes from interfering substances based on their solubility. The choice of extraction solvent and pH is critical for good recovery of N-acylglycines.

  • Solid-Phase Extraction (SPE): Generally provides the most thorough cleanup by utilizing specific interactions between the analytes and the sorbent material. It can be highly selective and effectively remove phospholipids and other interferences, leading to a significant reduction in matrix effects.

Q3: How do I choose the right SPE sorbent for N-acylglycine analysis?

A: The choice of SPE sorbent depends on the physicochemical properties of the N-acylglycines of interest.

  • Reversed-Phase (e.g., C18, C8): Suitable for retaining non-polar to moderately polar N-acylglycines from an aqueous sample matrix based on hydrophobic interactions.

  • Ion-Exchange (e.g., Anion Exchange, Cation Exchange): Can be very effective for N-acylglycines, which are acidic due to the carboxylic acid group. Anion exchange sorbents will retain the negatively charged carboxylate form of the N-acylglycines.

  • Mixed-Mode: These sorbents combine reversed-phase and ion-exchange functionalities and can provide excellent selectivity and cleanup for complex samples.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?

A: While not strictly "necessary" in all cases, using a SIL-IS is highly recommended for accurate and precise quantification of N-acylglycines in complex matrices. A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, allowing for reliable correction. This is particularly crucial when matrix effects are significant and variable between samples.

Q5: Can derivatization help in minimizing matrix effects for N-acylglycine analysis?

A: Yes, derivatization can indirectly help by improving the chromatographic properties and ionization efficiency of N-acylglycines. By shifting the retention time of the derivatized analyte to a cleaner region of the chromatogram where there are fewer co-eluting matrix components, the impact of matrix effects can be reduced. Additionally, some derivatizing agents can significantly enhance the MS signal, which can help to overcome signal suppression.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation TechniqueRelative Phospholipid Removal EfficiencyGeneral Impact on Matrix Effects
Protein Precipitation (PPT)LowHigh
Solid-Phase Extraction (SPE)ModerateModerate
HybridSPE® (Phospholipid Depletion)HighLow

Data summarized from a comparative study on different sample preparation techniques for biological sample analysis by LC-MS/MS.

Table 2: Reported Recoveries for N-Acylglycines with Different Extraction Methods

N-AcylglycineSample MatrixExtraction MethodReported Recovery (%)
Various AcylglycinesUrineSolid-Phase Extraction90.2 - 109.3
N-Oleoyl GlycineBrain, PlasmaLiquid-Liquid Extraction> 90
N-Oleoyl AlanineBrain, PlasmaLiquid-Liquid Extraction> 90

Experimental Protocols

Protocol 1: General Protein Precipitation (PPT) for Plasma/Serum Samples

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for evaporation or direct injection.

Protocol 2: General Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

  • To 100 µL of plasma or serum in a glass tube, add the internal standard.

  • Add 50 µL of 1M HCl to acidify the sample.

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure efficient extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: General Solid-Phase Extraction (SPE) using a Reversed-Phase Sorbent

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent in water (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the N-acylglycines with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Mandatory Visualization

MatrixEffectWorkflow cluster_sample_prep Sample Preparation Strategies cluster_analysis LC-MS/MS Analysis cluster_mitigation Mitigation & Compensation PPT Protein Precipitation (PPT) CleanSample Cleaner Sample Extract PPT->CleanSample Removes Interferences LLE Liquid-Liquid Extraction (LLE) LLE->CleanSample Removes Interferences SPE Solid-Phase Extraction (SPE) SPE->CleanSample Removes Interferences PLR Phospholipid Removal PLR->CleanSample Removes Interferences LC Chromatographic Separation MS Mass Spectrometry Detection LC->MS IS Stable Isotope-Labeled Internal Standard (SIL-IS) LC->IS Compensation MS->IS Compensation Data Analytical Data MS->Data AccurateData Accurate & Reproducible Results IS->AccurateData Deriv Derivatization Deriv->LC BioSample Biological Sample (Plasma, Urine) BioSample->PPT Choose Method BioSample->LLE Choose Method BioSample->SPE Choose Method BioSample->PLR Choose Method BioSample->Deriv Optional Step CleanSample->LC Injection Data->IS Data->AccurateData If Matrix Effect is Minimized

Caption: Workflow for minimizing matrix effects in N-acylglycine analysis.

Caption: Troubleshooting flowchart for poor LC-MS/MS performance.

References

Technical Support Center: Optimizing N-Nonanoylglycine-d2 Concentration for Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of N-Nonanoylglycine-d2 as an internal standard in analytical assays. This resource is designed for researchers, scientists, and drug development professionals to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative analysis in mass spectrometry (MS).[1] Since its chemical and physical properties are nearly identical to the endogenous analyte N-Nonanoylglycine, it can effectively compensate for variations that may occur during sample preparation, extraction, chromatographic separation, and ionization.[1][2] This leads to improved accuracy and precision in the quantification of N-Nonanoylglycine.

Q2: What is a typical concentration range for this compound in an assay?

A2: The optimal concentration of this compound is specific to the analytical method, instrument, and the expected concentration range of the analyte in the samples. A general guideline is to use a concentration that provides a stable and moderate signal intensity, typically within the mid-range of the calibration curve for the analyte. Some studies suggest aiming for an internal standard signal that is about 50% of the signal of the highest calibration standard.[3] However, it is crucial to experimentally determine the optimal concentration for your specific assay.

Q3: How many deuterium atoms are ideal for an internal standard like this compound?

A3: A mass difference of at least 3 atomic mass units (amu) between the analyte and the internal standard is generally recommended to prevent isotopic overlap from the natural M+1 and M+2 isotopes of the analyte.[3] Therefore, an internal standard with three or more deuterium atoms is preferable. The "d2" in this compound indicates two deuterium atoms. While this can be acceptable, care must be taken to ensure that the M+2 isotope of the analyte does not interfere with the internal standard's signal, especially at high analyte concentrations.

Q4: Can the position of the deuterium labels on this compound affect my results?

A4: Yes, the position and stability of the deuterium labels are critical. Deuterium atoms on certain chemical positions can be susceptible to back-exchange with protons from the solvent or matrix, especially under acidic or basic conditions. This can lead to a loss of the isotopic label, compromising the accuracy of the assay. It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Signal

Symptoms:

  • Inconsistent peak area of this compound across samples.

  • Poor reproducibility of quality control (QC) samples.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inconsistent Sample Preparation Review and optimize the sample preparation workflow to ensure consistency. Ensure complete and consistent evaporation and reconstitution steps.
Pipetting Errors Calibrate and verify the accuracy of all pipettes used for adding the internal standard.
Sample Matrix Effects The sample matrix can suppress or enhance the ionization of the internal standard. Ensure consistent matrix concentration across all samples and standards. A more rigorous sample clean-up procedure may be necessary.
Autosampler Issues Inconsistent injection volumes can lead to variability. Check the autosampler for proper function and maintenance.
Instability in the Ion Source A dirty or unstable ion source can cause fluctuating signal intensity. Clean the ion source and other relevant parts of the mass spectrometer.
Issue 2: Poor Accuracy and Precision in Analyte Quantification

Symptoms:

  • Inaccurate quantification of N-Nonanoylglycine.

  • High coefficient of variation (%CV) in QC samples.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inappropriate Internal Standard Concentration An improper concentration can lead to poor signal-to-noise at the lower end of the calibration curve or detector saturation at the higher end. An experimental protocol to optimize the concentration is provided below.
Differential Matrix Effects The analyte and internal standard are affected differently by the sample matrix. This can occur if they do not co-elute perfectly. Modify chromatographic conditions (e.g., gradient, mobile phase) to ensure co-elution.
Isotopic Exchange (H/D Exchange) Loss of deuterium from the internal standard can occur, especially in acidic or basic solutions. To confirm, monitor the mass spectrum of the internal standard in a blank matrix over time. An increase in the signal corresponding to the unlabeled analyte would indicate an exchange.
Purity of the Internal Standard The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity, which can cause a positive bias. Inject a high concentration of the internal standard solution alone to check for any signal at the analyte's mass transition.

Experimental Protocols

Protocol for Optimizing this compound Concentration

This protocol provides a systematic approach to determine the optimal concentration of this compound for your specific assay.

Objective: To identify the this compound concentration that results in a stable and precise signal and ensures the best performance of the calibration curve for N-Nonanoylglycine.

Methodology:

  • Prepare Stock and Working Solutions:

    • Prepare a primary stock solution of this compound at a high concentration (e.g., 1 mg/mL) in a suitable solvent.

    • From this stock, prepare a series of working solutions at concentrations that cover a range such as 10, 50, 100, 250, and 500 ng/mL.

  • Sample Preparation and Analysis:

    • Prepare at least six replicates for each working concentration.

    • For each replicate, spike a fixed volume of the this compound working solution into a fixed volume of the blank matrix (the same matrix as your samples, e.g., plasma, urine).

    • Process these samples using your established sample preparation method.

    • Analyze the samples using your LC-MS/MS method.

  • Data Evaluation:

    • Calculate the mean peak area and the coefficient of variation (%CV) for the replicates at each concentration.

    • Select the concentration that provides a %CV of less than 15%.

  • Calibration Curve Performance Verification:

    • After selecting a tentative optimal concentration (e.g., 100 ng/mL), verify its performance across the entire calibration range of N-Nonanoylglycine.

    • Prepare a full set of calibration standards for N-Nonanoylglycine, from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ).

    • Spike each calibration standard with the selected this compound concentration.

    • Process and analyze the full set of standards.

  • Final Selection:

    • Construct the calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the analyte concentration.

    • Evaluate the linearity (R²) and the accuracy of the back-calculated concentrations of the calibrants.

    • The optimal internal standard concentration is the one that yields the best linearity and accuracy across the entire calibration range.

Data Presentation: Example of Internal Standard Concentration Evaluation

This compound Concentration (ng/mL)Mean Peak Area%CV
105,23018.5
5026,1508.2
10051,8004.5
250128,5003.1
500255,0002.8

Data Presentation: Example of Calibration Curve Performance with Optimal IS Concentration

Analyte Conc. (ng/mL)IS Conc. (ng/mL)Linearity (R²)Accuracy (LLOQ)Accuracy (ULOQ)
1 - 10001000.999598.5%101.2%

Visualizations

experimental_workflow Experimental Workflow for Optimizing Internal Standard Concentration prep_stock Prepare Stock and Working Solutions of this compound spike_samples Spike Blank Matrix with IS Working Solutions (n≥6) prep_stock->spike_samples process_samples Process Samples using Standard Protocol spike_samples->process_samples analyze_samples Analyze Samples by LC-MS/MS process_samples->analyze_samples evaluate_precision Evaluate Peak Area Precision (%CV < 15%) analyze_samples->evaluate_precision select_tentative_conc Select Tentative Optimal IS Concentration evaluate_precision->select_tentative_conc prep_cal_curve Prepare Analyte Calibration Curve with Tentative IS Conc. select_tentative_conc->prep_cal_curve analyze_cal_curve Analyze Calibration Curve prep_cal_curve->analyze_cal_curve evaluate_performance Evaluate Linearity (R²) and Accuracy analyze_cal_curve->evaluate_performance final_conc Final Optimal IS Concentration evaluate_performance->final_conc

Caption: Workflow for selecting the optimal internal standard concentration.

troubleshooting_workflow Troubleshooting Workflow for Poor Assay Performance start Poor Accuracy/Precision Observed check_is_signal Check IS Signal Variability start->check_is_signal is_signal_stable IS Signal Stable? check_is_signal->is_signal_stable troubleshoot_is_variability Troubleshoot IS Variability (See Guide) is_signal_stable->troubleshoot_is_variability No check_coelution Check Analyte/IS Co-elution is_signal_stable->check_coelution Yes troubleshoot_is_variability->check_coelution coelution_ok Perfect Co-elution? check_coelution->coelution_ok optimize_chromatography Optimize Chromatography coelution_ok->optimize_chromatography No check_is_purity Check IS Purity coelution_ok->check_is_purity Yes optimize_chromatography->check_is_purity is_purity_ok IS Purity >99%? check_is_purity->is_purity_ok contact_supplier Contact Supplier for Higher Purity IS is_purity_ok->contact_supplier No check_hd_exchange Investigate H/D Exchange is_purity_ok->check_hd_exchange Yes assay_ok Assay Performance Acceptable contact_supplier->assay_ok check_hd_exchange->assay_ok

Caption: A decision tree for troubleshooting common assay performance issues.

References

Overcoming low recovery of N-acylglycines during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of N-acylglycines during extraction.

Frequently Asked Questions (FAQs)

Q1: What are N-acylglycines and why is their extraction challenging?

N-acylglycines are glycine conjugates of acyl-CoA species. The analysis of these molecules is crucial for diagnosing inherited disorders of mitochondrial fatty acid beta-oxidation.[1][2] Their structure, featuring a hydrophilic glycine head and a variable-length acyl tail, gives them amphipathic properties. This dual nature can complicate extraction, as they may not partition cleanly into a single solvent phase, leading to low recovery. Shorter-chain N-acylglycines are more hydrophilic, while longer-chain variants are more lipophilic.

Q2: What are the common methods for extracting N-acylglycines?

The two primary methods for N-acylglycine extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[3]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

  • Solid-Phase Extraction (SPE): This method involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. The analytes are then eluted with a different solvent.

Q3: Which extraction method is better for N-acylglycines?

The choice between LLE and SPE depends on the specific N-acylglycine of interest, the sample matrix, and the desired purity and throughput.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsPartitioning between a solid and a liquid phase
Advantages Cost-effective, suitable for large sample volumesHigh selectivity, high concentration factor, amenable to automation
Disadvantages Can be labor-intensive, prone to emulsion formation, may have lower recovery for some compoundsCan be more expensive, requires method development for different analytes
Best suited for Initial cleanup of complex samplesHigh-throughput analysis and when high purity is required

Q4: What are the key factors that influence N-acylglycine extraction efficiency?

Several factors can significantly impact the recovery of N-acylglycines during extraction:

  • Solvent Selection: The choice of organic solvent in LLE and the sorbent and elution solvents in SPE are critical. The solvent should have a high affinity for the target N-acylglycines.[4]

  • pH: The pH of the sample can affect the ionization state of the carboxylic acid group on the glycine moiety. Adjusting the pH can enhance partitioning into the desired phase.

  • Sample Matrix: The biological matrix (e.g., plasma, urine, tissue) can contain interfering substances that may affect extraction efficiency.[5]

  • Temperature: Higher temperatures can increase the solubility of analytes but may also lead to their degradation.

  • Ionic Strength: In LLE, adding salt to the aqueous phase can increase the partitioning of some analytes into the organic phase.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: Low recovery of N-acylglycines after performing LLE.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent Choice Select a solvent with a polarity that matches the N-acylglycine of interest. For a broad range of N-acylglycines, a solvent of intermediate polarity like ethyl acetate is often a good starting point. For more polar, short-chain N-acylglycines, consider more polar solvents or different solvent mixtures.
Incorrect pH The carboxylic acid group of glycine is typically protonated at acidic pH. Acidifying the sample (e.g., with formic or hydrochloric acid) will make the N-acylglycine less polar and favor its partitioning into the organic phase.
Emulsion Formation Emulsions are a common issue in LLE, especially with complex biological samples, and can trap the analyte, leading to poor recovery. To prevent or break emulsions: • Gently rock or invert the mixture instead of vigorous shaking. • Add salt (salting out) to the aqueous phase. • Centrifuge the sample to separate the layers.
Insufficient Phase Separation Ensure complete separation of the aqueous and organic phases before collecting the organic layer. Allow sufficient time for the layers to separate or centrifuge the sample.
Analyte Adsorption N-acylglycines may adsorb to glass or plastic surfaces. Using silanized glassware can help minimize this issue.
Low Recovery in Solid-Phase Extraction (SPE)

Problem: Low recovery of N-acylglycines after performing SPE.

Possible Causes and Solutions:

CauseSolution
Inappropriate Sorbent The choice of SPE sorbent is critical. For N-acylglycines, reversed-phase (e.g., C18) or mixed-mode (e.g., combining reversed-phase and ion-exchange) sorbents are commonly used. The optimal sorbent will depend on the specific properties of the N-acylglycine.
Improper Column Conditioning Failure to properly condition the SPE column can lead to poor retention of the analyte. Always follow the manufacturer's instructions for column conditioning, which typically involves washing with methanol followed by water or an aqueous buffer.
Sample Overload Exceeding the binding capacity of the SPE sorbent will result in the analyte passing through the column without being retained. If you suspect this is the issue, try reducing the amount of sample loaded onto the column.
Inefficient Elution The elution solvent may not be strong enough to desorb the N-acylglycine from the sorbent. Try a stronger solvent or a mixture of solvents. For example, if using a reversed-phase sorbent, increasing the percentage of organic solvent in the elution buffer may improve recovery. Adjusting the pH of the elution solvent can also be effective.
Analyte Breakthrough during Washing The wash solvent may be too strong, causing the analyte to be washed off the column along with the interferences. Use a weaker wash solvent (e.g., a lower percentage of organic solvent) to remove interferences without eluting the N-acylglycine.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of N-Acylglycines from Plasma
  • Sample Preparation: To 100 µL of plasma, add an internal standard.

  • Acidification: Add 10 µL of 1M formic acid to acidify the sample to a pH of approximately 3-4.

  • Extraction: Add 500 µL of ethyl acetate.

  • Mixing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., 100 µL of methanol/water 50:50).

Protocol 2: Solid-Phase Extraction of N-Acylglycines from Urine
  • Sample Preparation: Centrifuge the urine sample to remove any particulate matter. Dilute 100 µL of urine with 900 µL of water containing an internal standard.

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the N-acylglycines with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

Visualizations

LLE_Workflow start Start: Plasma Sample acidify Acidify Sample (e.g., with Formic Acid) start->acidify add_solvent Add Organic Solvent (e.g., Ethyl Acetate) acidify->add_solvent mix Vortex to Mix add_solvent->mix centrifuge Centrifuge to Separate Phases mix->centrifuge collect Collect Organic Layer centrifuge->collect dry Evaporate Solvent collect->dry reconstitute Reconstitute for Analysis dry->reconstitute

Caption: Liquid-Liquid Extraction (LLE) Workflow for N-Acylglycines.

SPE_Workflow start Start: Urine Sample condition Condition SPE Cartridge (Methanol, then Water) start->condition load Load Sample condition->load wash Wash to Remove Interferences load->wash elute Elute N-Acylglycines (e.g., with Methanol) wash->elute dry Evaporate Eluate elute->dry reconstitute Reconstitute for Analysis dry->reconstitute

Caption: Solid-Phase Extraction (SPE) Workflow for N-Acylglycines.

Troubleshooting_Tree start Low N-Acylglycine Recovery extraction_method Extraction Method? start->extraction_method lle LLE extraction_method->lle LLE spe SPE extraction_method->spe SPE emulsion Emulsion Formed? lle->emulsion sorbent Correct Sorbent? spe->sorbent emulsion_yes Break Emulsion: - Centrifuge - Add Salt emulsion->emulsion_yes Yes emulsion_no Check pH & Solvent emulsion->emulsion_no No ph_solvent Optimize pH (acidify) & Solvent Polarity emulsion_no->ph_solvent sorbent_no Select Appropriate Sorbent (e.g., C18) sorbent->sorbent_no No sorbent_yes Check Elution sorbent->sorbent_yes Yes elution Inefficient Elution? sorbent_yes->elution elution_yes Use Stronger Elution Solvent elution->elution_yes Yes elution_no Check Sample Load & Wash Steps elution->elution_no No load_wash Optimize Sample Load & Wash Solvent Strength elution_no->load_wash

References

Selecting the optimal MRM transition for N-Nonanoylglycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-Nonanoylglycine-d2. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal MRM transition for this compound?

A1: The optimal Multiple Reaction Monitoring (MRM) transition for this compound is crucial for achieving high sensitivity and specificity in quantitative mass spectrometry assays. Based on the chemical structure and common fragmentation patterns of N-acylglycines, the recommended MRM transition is detailed in the table below. It is important to note that the optimal collision energy may vary slightly between different mass spectrometer models and should be empirically determined.

Q2: How is the precursor ion (Q1) for this compound determined?

A2: The precursor ion, or Q1 mass, is the mass-to-charge ratio (m/z) of the intact, ionized molecule. For this compound, this is calculated based on its molecular formula and the addition of a proton during electrospray ionization (ESI) in positive ion mode. The monoisotopic mass of N-Nonanoylglycine is 215.1521 g/mol .[1] With the addition of two deuterium atoms in place of two hydrogen atoms on the glycine backbone, the mass increases by approximately 2.012 Da. Therefore, the expected [M+H]⁺ ion is calculated as follows:

  • Molecular Formula: C₁₁H₁₉D₂NO₃

  • Monoisotopic Mass of N-Nonanoylglycine: 215.1521 Da

  • Mass of 2 Deuterium Atoms: 2 * 2.01410178 = 4.0282 Da

  • Mass of 2 Hydrogen Atoms: 2 * 1.00782503 = 2.0157 Da

  • Mass of this compound: 215.1521 - 2.0157 + 4.0282 = 217.1646 Da

  • Precursor Ion [M+H]⁺: 217.1646 + 1.007825 (proton) = 218.1724 m/z

Q3: What is the expected fragmentation pattern and product ion (Q3) for this compound?

A3: N-acylglycines typically fragment at the amide bond during collision-induced dissociation (CID). The most common and stable fragment results from the cleavage of the bond between the carbonyl carbon of the nonanoyl group and the nitrogen of the glycine moiety. This fragmentation yields a product ion corresponding to the protonated glycine-d2 molecule.

  • Fragmentation Site: Amide bond cleavage.

  • Product Ion: The glycine-d2 portion of the molecule, [C₂H₄D₂NO₂]⁺.

  • Calculated Product Ion (Q3) m/z: 78.05 m/z.

Q4: Why is using a deuterated internal standard like this compound important?

A4: Using a stable isotope-labeled internal standard, such as this compound, is a critical practice in quantitative mass spectrometry.[2] It helps to correct for variations in sample preparation, injection volume, and matrix effects that can occur between samples. Since the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency, leading to more accurate and precise quantification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Incorrect MRM transition settings.2. Suboptimal ionization source parameters.3. Poor fragmentation efficiency.4. Sample degradation.1. Verify the precursor (Q1) and product (Q3) ion m/z values in your method.2. Optimize source temperature, gas flows, and spray voltage.3. Perform a product ion scan to confirm the fragmentation pattern and optimize the collision energy.4. Ensure proper sample storage and handling to prevent degradation.
High Background Noise 1. Matrix interference.2. Contaminated mobile phase or LC system.1. Optimize the chromatographic separation to resolve the analyte from interfering matrix components.2. Use fresh, high-purity solvents and flush the LC system thoroughly.
Poor Peak Shape 1. Suboptimal chromatography.2. Column degradation.1. Adjust the mobile phase composition and gradient profile.2. Replace the analytical column if it is old or has been subjected to harsh conditions.
Inconsistent Results 1. Inaccurate internal standard concentration.2. Variability in sample preparation.1. Prepare fresh internal standard solutions and verify their concentration.2. Ensure a consistent and reproducible sample preparation workflow for all samples and standards.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the optimal MRM transition of this compound.

Parameter Value Notes
Precursor Ion (Q1) [M+H]⁺ 218.17 m/zCalculated based on the molecular formula C₁₁H₁₉D₂NO₃.
Product Ion (Q3) 78.05 m/zCorresponds to the protonated glycine-d2 fragment.
Collision Energy (CE) 10-25 eVThis is a suggested starting range. The optimal value should be determined empirically on your instrument.
Ionization Mode Positive Electrospray Ionization (ESI+)

Experimental Protocol: MRM Method Development

This protocol outlines the steps for developing a robust MRM method for the quantification of this compound.

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Perform serial dilutions to create working standard solutions at concentrations relevant to the expected sample concentrations.

2. Mass Spectrometer Tuning and Optimization:

  • Infuse a working standard solution of this compound directly into the mass spectrometer.
  • In positive ion mode, perform a full scan (Q1 scan) to identify the [M+H]⁺ precursor ion at approximately m/z 218.17.
  • Select the precursor ion at m/z 218.17 and perform a product ion scan (MS/MS scan) to observe the fragmentation pattern.
  • Identify the most intense and specific product ion. Based on the expected fragmentation, this will be around m/z 78.05.
  • Optimize the collision energy by ramping the voltage and monitoring the intensity of the m/z 78.05 product ion to find the value that yields the highest signal.
  • Optimize other source-dependent parameters such as declustering potential, spray voltage, and gas flows.

3. Chromatographic Method Development:

  • Develop a reverse-phase liquid chromatography method capable of retaining and resolving this compound from potential matrix interferences. A C18 column is a common starting point.
  • Typical mobile phases consist of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
  • Develop a gradient elution program that provides good peak shape and retention.

4. MRM Method Setup:

  • Create an MRM method with the optimized parameters:
  • Q1 Mass: 218.17 m/z
  • Q3 Mass: 78.05 m/z
  • Dwell Time: Set according to the number of MRM transitions and the desired number of data points across the chromatographic peak (typically 50-100 ms).
  • Collision Energy: Use the empirically determined optimal value.

5. Method Validation:

  • Inject a series of calibration standards to assess the linearity, limit of detection (LOD), and limit of quantification (LOQ) of the assay.
  • Evaluate the accuracy and precision of the method by analyzing quality control samples at multiple concentration levels.
  • Assess matrix effects by comparing the response of the analyte in solvent versus a biological matrix.

Visualizations

MRM_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Sample Sample Injection Column Chromatographic Separation Sample->Column Elution IonSource Ionization (ESI+) Column->IonSource Analytes Q1 Q1: Precursor Ion Selection (m/z 218.17) IonSource->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (m/z 78.05) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition Detector->Data Signal

Caption: Workflow for MRM analysis of this compound.

Fragmentation_Pathway Precursor This compound [M+H]⁺ m/z 218.17 Product Glycine-d2 Fragment [C₂H₄D₂NO₂]⁺ m/z 78.05 Precursor->Product CID NeutralLoss Neutral Loss (Nonanoyl group) C₉H₁₇O Precursor->NeutralLoss

Caption: Fragmentation of this compound in the collision cell.

References

Technical Support Center: N-Nonanoylglycine-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address contamination issues that researchers, scientists, and drug development professionals may encounter when using the N-Nonanoylglycine-d2 internal standard in their experiments.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common contamination issues.

Issue 1: High Background or Contaminant Peaks in Blank Injections

Symptoms:

  • Observation of a significant peak at the m/z of this compound in blank injections.

  • Elevated baseline noise in the chromatogram.

  • Presence of unexpected ions in the mass spectrum.

Troubleshooting Workflow:

G start High Background/Contaminant Peak in Blank prep_blank Prepare Fresh Blank (LC-MS Grade Solvent) start->prep_blank inject_blank Inject Fresh Blank prep_blank->inject_blank check_peak Peak Still Present? inject_blank->check_peak system_contam System Contamination Suspected check_peak->system_contam Yes no_peak No (Issue likely transient or resolved) check_peak->no_peak No isolate_lc_ms Isolate LC from MS system_contam->isolate_lc_ms infuse_solvent Infuse Mobile Phase Directly into MS isolate_lc_ms->infuse_solvent check_ms Contamination in MS? infuse_solvent->check_ms clean_ms Clean MS Source (Ion optics, capillary) check_ms->clean_ms Yes clean_lc Systematically Clean LC (Injector, tubing, column) check_ms->clean_lc No (LC is the source) resolved Issue Resolved clean_ms->resolved solvent_contam Solvent/Additive Contamination clean_lc->solvent_contam test_solvents Test Individual Solvents and Additives solvent_contam->test_solvents replace_solvents Replace Contaminated Component(s) test_solvents->replace_solvents replace_solvents->resolved no_peak->resolved

Caption: Troubleshooting workflow for identifying the source of contamination.

Experimental Protocol: Systematic Cleaning of the LC-MS System

  • Prepare Fresh Mobile Phase: Use new, unopened LC-MS grade solvents and additives. Sonicate aqueous mobile phases to remove dissolved gases.

  • Isolate the Mass Spectrometer: Disconnect the LC system from the MS. Infuse a clean, trusted solvent (e.g., 50:50 acetonitrile:water) directly into the mass spectrometer using a syringe pump. If the contamination is still present, the MS is the source. Proceed to clean the ion source, transfer capillary, and ion optics according to the manufacturer's guidelines.

  • Troubleshoot the LC System: If the MS is clean, the contamination originates from the LC system.

    • Bypass the Column: Connect the injector directly to the MS. Inject a blank. If the contamination disappears, the column is the source.

    • Flush the System: If the contamination persists with the column bypassed, flush the entire LC system, including the autosampler needle, sample loop, and tubing, with a strong solvent series. A typical flush sequence is:

      • LC-MS Grade Water

      • Isopropanol

      • Methanol

      • Acetonitrile

      • Re-equilibrate with the initial mobile phase.

  • Column Cleaning: If the column is identified as the source of contamination, it may be cleaned by flushing with a series of strong solvents. Consult the column manufacturer's instructions for appropriate cleaning procedures.

Issue 2: Inaccurate Quantification - Signal Drift or Poor Reproducibility

Symptoms:

  • The response of the this compound internal standard is inconsistent across a batch of samples.

  • A gradual decrease or increase in the internal standard signal is observed over the course of an analytical run.

Potential Causes and Solutions:

Potential CauseRecommended Action
Degradation of Internal Standard Prepare fresh stock and working solutions of this compound. Avoid prolonged storage of working solutions at room temperature.
Adsorption to Surfaces N-Nonanoylglycine is amphipathic and can adsorb to plastic and glass surfaces. Use silanized glass vials or polypropylene vials. Add a small percentage of an organic solvent like acetonitrile to aqueous samples to reduce adsorption.
Ion Source Instability A dirty or unstable ion source can lead to inconsistent ionization. Clean the ion source as per the manufacturer's protocol.
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of the internal standard. Optimize the chromatographic method to separate the internal standard from interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of contamination for this compound?

Contamination can arise from several sources. The diagram below illustrates potential pathways for contaminant introduction.

G cluster_synthesis Synthesis & Storage cluster_lab Laboratory Environment synthesis Starting Materials (Nonanoic Acid, Glycine-d2) istd This compound Internal Standard synthesis->istd byproducts Reaction Byproducts byproducts->istd degradation Storage Degradation (Hydrolysis) degradation->istd solvents Solvents & Additives solvents->istd glassware Glassware & Pipettes glassware->istd system LC-MS System (Carryover) system->istd

Caption: Potential sources of contamination for this compound.

Q2: What are the common synthesis-related impurities for this compound?

While purity is typically high, trace amounts of synthesis-related impurities may be present.

ImpurityChemical FormulaMonoisotopic Mass (Da)Mass Shift from this compound (m/z [M-H]⁻ 216.17)
Nonanoic AcidC₉H₁₈O₂158.13-58.04
Glycine-d2C₂H₃D₂NO₂77.04-139.13
N-Nonanoylglycine (unlabeled)C₁₁H₂₁NO₃215.15-1.02

Q3: Can the deuterium label on this compound be lost?

Deuterium atoms on a carbon atom, as in glycine-d2, are generally stable under typical LC-MS conditions. However, back-exchange of deuterium for hydrogen can occur under certain conditions, such as exposure to strong acids or bases, or prolonged heating. This would result in a peak corresponding to the unlabeled N-Nonanoylglycine.

Q4: What are the common adducts observed for this compound in mass spectrometry?

In electrospray ionization (ESI), this compound can form various adducts, which may be mistaken for contaminants.

Ionization ModeAdductm/z
Negative ESI [M-H]⁻216.17
[M+Cl]⁻251.13
[M+HCOO]⁻261.16
Positive ESI [M+H]⁺218.18
[M+Na]⁺240.16
[M+K]⁺256.14

Q5: How should I prepare and store this compound solutions?

  • Stock Solutions: Prepare stock solutions in a high-purity organic solvent such as methanol or acetonitrile. Store at -20°C or -80°C in tightly sealed, silanized glass vials.

  • Working Solutions: Prepare fresh working solutions daily by diluting the stock solution in the initial mobile phase. Avoid storing aqueous working solutions for extended periods, as hydrolysis can occur.

  • Avoid Contamination: Use dedicated glassware and pipette tips for handling the internal standard to prevent cross-contamination.

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to N-Nonanoylglycine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of N-Nonanoylglycine, an N-acylglycine metabolite, is critical for advancing our understanding of its biological roles and potential therapeutic applications. This guide provides a comprehensive comparison of leading analytical methodologies for N-Nonanoylglycine quantification, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Method Performance Comparison

The selection of an analytical technique for N-Nonanoylglycine quantification is a critical decision driven by factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the two most prevalent methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Data presented is a synthesis of values reported for N-acyl glycines and other structurally similar amino acid derivatives.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Limit of Detection (LOD) 0.001 - 1 ng/mL0.2 - 4.0 ng per injection~1 nM
Limit of Quantification (LOQ) 0.005 - 3 ng/mLTypically 3x LOD~3x LOD
Linearity (R²) ≥ 0.99≥ 0.99≥ 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%Method-dependent, generally high
Precision (%RSD) < 15%< 15%< 15%
Sample Preparation Protein precipitation, solid-phase extractionDerivatization requiredDerivatization may be required
Throughput HighModerateHigh
Selectivity HighHighHigh

Experimental Workflows and Signaling Pathways

To visualize the analytical process and the potential biological context of N-Nonanoylglycine, the following diagrams have been generated.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization/ Lysis Biological_Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (for GC-MS) Supernatant_Collection->Derivatization LC_MS_MS LC-MS/MS Supernatant_Collection->LC_MS_MS Direct Injection GC_MS GC-MS Derivatization->GC_MS Quantification Quantification LC_MS_MS->Quantification GC_MS->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

A generalized experimental workflow for N-Nonanoylglycine quantification.

Signaling_Pathway cluster_Metabolism N-Acyl Amino Acid Metabolism cluster_Signaling Potential Signaling Fatty_Acid Nonanoic Acid N_Acyltransferase N-Acyltransferase Fatty_Acid->N_Acyltransferase Glycine Glycine Glycine->N_Acyltransferase N_Nonanoylglycine N-Nonanoylglycine N_Acyltransferase->N_Nonanoylglycine Synthesis FAAH Fatty Acid Amide Hydrolase (FAAH) N_Nonanoylglycine->FAAH Degradation Receptor Target Receptor (e.g., GPCR) N_Nonanoylglycine->Receptor Activation/? FAAH->Fatty_Acid FAAH->Glycine Downstream_Signaling Downstream Signaling Cascades Receptor->Downstream_Signaling Biological_Response Biological Response Downstream_Signaling->Biological_Response

A Head-to-Head Comparison: N-Nonanoylglycine-d2 versus 13C-Labeled Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis by mass spectrometry, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving accurate and precise results. These standards are crucial for correcting variations that can occur during sample preparation, chromatography, and ionization. Among the available options, deuterium-labeled (²H or D) and carbon-13 (¹³C)-labeled standards are the most common. This guide provides an objective comparison between N-Nonanoylglycine-d2, as a representative deuterium-labeled standard, and its ¹³C-labeled counterparts.

The ideal internal standard should have chemical and physical properties identical to the analyte of interest, ensuring it behaves similarly throughout the analytical process.[1] While both deuterium and ¹³C labeling provide the necessary mass shift for detection, their impact on the molecule's physicochemical properties can differ significantly, leading to notable performance variations.

Key Performance Differences: A Comparative Analysis

The choice between a deuterium-labeled and a ¹³C-labeled internal standard can significantly influence the reliability of quantitative results. The following table summarizes the key performance characteristics of each.

FeatureThis compound (Deuterium-Labeled)¹³C-Labeled Internal StandardsRationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][2]Virtually identical retention time to the unlabeled analyte, ensuring perfect co-elution.[1][3]The "isotope effect" of deuterium can alter the molecule's polarity and hydrophobicity, causing chromatographic separation from the analyte. This can lead to inaccurate quantification if matrix effects vary across the elution peak.
Isotopic Stability Deuterium atoms, particularly if located on heteroatoms or at acidic positions, can be susceptible to back-exchange with protons from the solvent.The ¹³C label is integrated into the carbon skeleton of the molecule and is not prone to exchange, offering high stability.Loss of the isotopic label through back-exchange can compromise the integrity of the standard and lead to inaccurate measurements. While the deuterium in this compound is on a carbon, ¹³C-labeling offers greater assurance of stability.
Matrix Effect Compensation The potential for chromatographic separation means the internal standard may not experience the same degree of ion suppression or enhancement as the analyte.Co-elution ensures that the internal standard and the analyte are subjected to the same matrix effects at the point of ionization, allowing for more accurate correction.Inaccurate compensation for matrix effects is a significant source of error in quantitative LC-MS/MS analysis.
Cost and Availability Generally less expensive and more widely available for a variety of small molecules.Typically more costly due to a more complex and lengthy synthesis process.While budget is a practical consideration, the potential for compromised data quality with deuterium-labeled standards must be weighed against the lower cost.

Experimental Data: The Isotope Effect in Chromatography

The chromatographic shift observed with deuterium-labeled standards is a well-documented phenomenon. Studies comparing deuterium- and ¹³C-labeled standards for the same analyte consistently demonstrate the superior co-elution of the ¹³C-labeled versions.

For example, a study on the analysis of amphetamines by UHPLC-MS/MS showed a clear separation between the native analyte and its deuterated internal standards, with the retention time shift increasing with the number of deuterium atoms. In contrast, the ¹³C-labeled amphetamine co-eluted perfectly with the unlabeled compound.

CompoundRetention Time (min)Retention Time Difference from Analyte (min)
Amphetamine (Analyte)2.500.00
d3-Amphetamine2.48-0.02
d5-Amphetamine2.47-0.03
d11-Amphetamine2.45-0.05
¹³C6-Amphetamine2.500.00

Data adapted from a study on amphetamine analysis. Actual retention times are method-dependent.

This separation, although seemingly small, can have significant consequences for quantification, as the internal standard may not accurately reflect the matrix effects experienced by the analyte if they do not elute at the exact same time.

Experimental Protocol: A Typical Bioanalytical Workflow

The following is a generalized protocol for the quantification of an analyte (e.g., N-Nonanoylglycine) in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard via LC-MS/MS.

1. Sample Preparation

  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or a ¹³C-labeled version) at a known concentration. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode as appropriate for the analyte.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte (e.g., N-Nonanoylglycine): Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • Internal Standard (d2 or ¹³C): Monitor the corresponding mass-shifted precursor to product ion transition.

3. Quantification

  • The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Isotope Effect

The following diagrams illustrate the experimental workflow and the key difference in chromatographic behavior between deuterium- and ¹³C-labeled internal standards.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike Spike with Internal Standard (this compound or 13C-IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate LC LC Separation Evaporate->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: General experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

G cluster_13C 13C-Labeled Standard start end start->end Retention Time Analyte_13C Analyte IS_13C 13C-IS IS_d2 d2-IS Analyte_d2 Analyte

Caption: Chromatographic behavior of ¹³C-labeled vs. deuterium-labeled internal standards relative to the analyte.

Conclusion

While deuterium-labeled internal standards like this compound are often more accessible and cost-effective, their use requires careful consideration of potential analytical pitfalls, namely chromatographic shifts and isotopic instability. These issues can compromise the accuracy of quantification, particularly in complex biological matrices where matrix effects are a significant concern.

For applications demanding the highest level of accuracy and reliability, ¹³C-labeled internal standards are demonstrably superior. Their ability to perfectly co-elute with the analyte ensures more effective compensation for matrix effects and eliminates concerns of isotopic exchange. Therefore, when developing robust quantitative bioanalytical methods, the investment in ¹³C-labeled standards is often justified by the enhanced data quality and confidence in the results.

References

Cross-Validation of N-Nonanoylglycine-d2 Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of N-Nonanoylglycine-d2, a deuterated standard of the endogenous N-acyl glycine. While direct cross-validation studies for this compound are not extensively available in public literature, this document synthesizes data from methodologies applied to structurally similar N-acyl glycines to offer a comparative performance overview. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with consideration of Immunoassays as a potential alternative.

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on various factors including sensitivity, specificity, throughput, and cost. Below is a summary of typical performance characteristics for each method based on the analysis of N-acyl glycines.

ParameterLC-MS/MSGC-MSImmunoassay
Specificity High to Very HighHighModerate to High
Sensitivity High (pg/mL to ng/mL)Moderate to High (ng/mL)Varies (pg/mL to µg/mL)
Precision (%RSD) <15%<20%<20%
Accuracy (%Recovery) 85-115%80-120%80-120%
Throughput HighModerateVery High
Sample Derivatization Not always requiredRequiredNot Required
Cost per Sample Moderate to HighModerateLow to Moderate
Instrumentation Cost HighModerate to HighLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the quantification of N-acyl glycines, which can be adapted for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the quantification of N-acyl glycines due to its high sensitivity and specificity.

1. Sample Preparation:

  • Extraction: Samples (e.g., plasma, tissue homogenates) are typically extracted using a liquid-liquid extraction (LLE) with a solvent system like ethyl acetate/hexane or a solid-phase extraction (SPE) with a C18 cartridge.

  • Internal Standard: this compound would serve as the internal standard for the quantification of endogenous N-Nonanoylglycine.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

2. LC Separation:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

  • Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and thermally stable compounds. N-acyl glycines require derivatization to increase their volatility.

1. Sample Preparation and Derivatization:

  • Extraction: Similar to LC-MS/MS, LLE or SPE can be used for sample cleanup.

  • Derivatization: The carboxyl group of the N-acyl glycine is typically esterified, for instance, by using diazomethane or by heating with an alcohol in the presence of an acid catalyst. The amide group can also be silylated.

2. GC Separation:

  • Column: A non-polar or medium-polarity capillary column is generally used.

  • Oven Program: A temperature gradient is applied to ensure the separation of the derivatized analytes.

  • Carrier Gas: Helium is the most common carrier gas.

3. MS Detection:

  • Ionization: Electron ionization (EI) is standard.

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions is used for quantification.

Immunoassay

Immunoassays offer high throughput and are suitable for screening large numbers of samples. The development of a specific antibody for N-Nonanoylglycine would be required.

1. Assay Principle:

  • A competitive ELISA format is common for small molecules.

  • N-Nonanoylglycine immobilized on a microplate competes with the N-Nonanoylglycine in the sample for binding to a specific primary antibody.

  • A secondary antibody conjugated to an enzyme is then added, followed by a substrate to produce a measurable signal. The signal is inversely proportional to the concentration of the analyte in the sample.

2. Key Steps:

  • Coating of the microplate with N-Nonanoylglycine conjugate.

  • Incubation with the sample and primary antibody.

  • Washing to remove unbound reagents.

  • Incubation with the enzyme-linked secondary antibody.

  • Addition of the substrate and measurement of the signal.

Mandatory Visualization

Cross-Validation Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as LC-MS/MS and GC-MS, for the quantification of N-Nonanoylglycine.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Analysis & Validation Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS GCMS GC-MS Analysis (with Derivatization) Extract->GCMS Quant_LCMS Quantification (LC-MS/MS) LCMS->Quant_LCMS Quant_GCMS Quantification (GC-MS) GCMS->Quant_GCMS Compare Statistical Comparison (e.g., Bland-Altman plot, correlation) Quant_LCMS->Compare Quant_GCMS->Compare Validation Method Validation (Accuracy, Precision, Linearity) Compare->Validation

A typical workflow for cross-validating two analytical methods.
Hypothesized Signaling Pathway of N-Acyl Glycines

While the specific signaling pathway for N-Nonanoylglycine is not fully elucidated, it is believed to be part of the broader N-acyl amino acid signaling system, which has been shown to interact with G-protein coupled receptors (GPCRs) such as GPR18 and the cannabinoid receptor 1 (CB1).

SignalingPathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NAG N-Acyl Glycine (e.g., N-Nonanoylglycine) GPCR GPCR (e.g., GPR18, CB1) NAG->GPCR Binding & Activation G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Cellular Response Downstream->Response

A hypothesized signaling pathway for N-acyl glycines.

A Comparative Guide to N-Acylglycine Quantification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the quantification of N-acylglycines (NAGs), a class of metabolites significant in diagnostics and drug development. Given the absence of a formal inter-laboratory comparison study, this document synthesizes data from various published methodologies to offer an objective overview of their performance. This information is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate method for their specific needs.

N-acylglycines are formed through the conjugation of glycine with acyl-CoA esters. This process is a crucial detoxification pathway for the elimination of xenobiotic carboxylic acids and for mitigating the accumulation of endogenous acyl-CoAs in certain metabolic disorders. Accurate quantification of NAGs in biological matrices such as urine, plasma, and dried blood spots is essential for the diagnosis and monitoring of inborn errors of metabolism, as well as for studying drug metabolism and toxicity.

Metabolic Pathway of N-Acylglycine Formation

The synthesis of N-acylglycines is a key metabolic process for the detoxification of acyl-CoA molecules. This pathway is particularly important in the context of inherited metabolic disorders where specific enzyme deficiencies lead to the accumulation of toxic acyl-CoAs. The conjugation of these acyl-CoAs with glycine results in the formation of more water-soluble N-acylglycines, which can then be efficiently excreted in the urine.

cluster_0 Mitochondrial Matrix Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acids->Acyl-CoA Synthetase Amino Acids Amino Acids Amino Acids->Acyl-CoA Synthetase Xenobiotics Xenobiotics Xenobiotics->Acyl-CoA Synthetase Acyl-CoAs Acyl-CoAs Acyl-CoA Synthetase->Acyl-CoAs Glycine N-Acyltransferase Glycine N-Acyltransferase Acyl-CoAs->Glycine N-Acyltransferase N-Acylglycines N-Acylglycines Glycine N-Acyltransferase->N-Acylglycines Urinary Excretion Urinary Excretion N-Acylglycines->Urinary Excretion Detoxification Glycine Glycine Glycine->Glycine N-Acyltransferase

Caption: N-Acylglycine biosynthesis pathway.

Comparison of Analytical Methodologies

The primary analytical techniques for the quantification of N-acylglycines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of these methods based on published literature.

Table 1: Performance Characteristics of GC-MS Methods for N-Acylglycine Quantification

ParameterReported PerformanceReference
Derivatization Trimethylsilyl (TMS) ethers/esters, bis(trifluoromethyl)benzyl (BTFMB) esters[1][2][3]
Sample Type Urine[1][2]
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS) with Negative Chemical Ionization (NCI)
Key Advantage High sensitivity and specificity with selected ion monitoring.
Key Disadvantage Requires derivatization, which can be time-consuming.

Table 2: Performance Characteristics of LC-MS/MS Methods for N-Acylglycine Quantification

ParameterReported PerformanceReference
Method HPLC-MS/MS, UPLC-MS/MS
Derivatization n-butanol, 3-Nitrophenylhydrazine (3-NPH)
Sample Type Urine, Dried Blood Spots (DBS), Plasma
Linearity Calibration curves linear from 0.005 to 25.0 μM.
Recovery Mean recoveries ranged from 90.2% to 109.3%.
Precision Within- and between-run imprecisions with CVs less than 10%.
Key Advantage High throughput, high sensitivity, and applicability to various biological matrices.
Key Disadvantage Ion suppression can be a factor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for sample preparation and analysis using LC-MS/MS.

Protocol 1: N-Acylglycine Quantification in Dried Blood Spots by UPLC-MS/MS

This method is particularly useful for newborn screening for inborn errors of metabolism.

  • Sample Preparation:

    • Two 3.2 mm DBS punches are used.

    • Acylglycines are extracted from the punches.

    • The extracted acylglycines are butylated using Butanol-HCl.

  • UPLC-MS/MS Analysis:

    • An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer is used.

    • A 10-minute chromatographic run permits the resolution and quantification of 15 acylglycines, including several isobaric compounds.

Protocol 2: N-Acylglycine Quantification in Plasma and Urine using 3-NPH Derivatization

This method enhances the detection of a broad range of N-acylglycines, especially when authentic standards are unavailable.

  • Sample Preparation (Plasma):

    • To 20 μL of plasma, add 80 μL of a methanol/acetonitrile mixture containing internal standards for protein precipitation.

    • Vortex and centrifuge the samples.

    • Take 80 μL of the supernatant and dry it under nitrogen.

    • Add 50 μL of 3-Nitrophenylhydrazine (3-NPH) reaction solution and 50 μL of EDC-HCl reaction solution.

    • Incubate at room temperature for 30 minutes.

  • LC-MS/MS Analysis:

    • High-resolution LC-MS is used for the initial identification of N-acylglycines.

    • Quantification is subsequently performed on a triple quadrupole LC-MS system.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of N-acylglycines from biological samples.

Biological Sample Biological Sample Sample Preparation Sample Preparation Biological Sample->Sample Preparation Extraction Extraction Sample Preparation->Extraction Derivatization Derivatization Sample Preparation->Derivatization Analytical Method Analytical Method Extraction->Analytical Method Derivatization->Analytical Method GC-MS GC-MS Analytical Method->GC-MS LC-MS/MS LC-MS/MS Analytical Method->LC-MS/MS Data Acquisition Data Acquisition GC-MS->Data Acquisition LC-MS/MS->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Quantification Quantification Data Analysis->Quantification Reporting Reporting Data Analysis->Reporting

Caption: General workflow for N-acylglycine analysis.

References

The Gold Standard for Acylglycine Analysis: A Guide to the Accuracy and Precision of N-Nonanoylglycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of acylglycines, the choice of an appropriate internal standard is paramount to achieving reliable and accurate results. This guide provides a comprehensive comparison of N-Nonanoylglycine-d2 as an internal standard, highlighting its performance in the context of other deuterated alternatives and outlining the experimental data that underscores its utility.

In the realm of targeted metabolomics and clinical diagnostics, particularly for the study of inborn errors of metabolism, the precise quantification of acylglycines is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical platform for this purpose, owing to its high sensitivity and specificity. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust LC-MS/MS methodologies, effectively compensating for variations in sample preparation and instrument response.[1][2]

Performance of Deuterated Internal Standards in Acylglycine Analysis

Deuterated acylglycines, including this compound, are considered the gold standard for internal standards in the analysis of their non-labeled counterparts.[1] Their chemical and physical properties are nearly identical to the analytes of interest, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation. This co-elution and similar ionization behavior allow for effective correction of matrix effects and other sources of analytical variability, leading to high accuracy and precision.[1]

Table 1: Typical Performance Characteristics of Analytical Methods for Acylglycines using Deuterated Internal Standards

Performance ParameterTypical ValueReference
Recovery 90.2% - 109.3%[3]
Precision (CV) < 10%
Linearity (r) > 0.99

These performance metrics, consistently reported in studies employing a suite of deuterated acylglycines, demonstrate the high quality of data that can be achieved. The use of a deuterated analog for each analyte is the ideal scenario to correct for any potential compound-specific variations.

Alternative Deuterated Acylglycine Internal Standards

While this compound serves as an excellent internal standard for N-Nonanoylglycine, a comprehensive acylglycine panel would typically include a suite of deuterated standards to cover a range of carbon chain lengths. Commonly used alternatives include:

  • N-Octanoylglycine-d3 and N-Octanoyl-d15-glycine : Suitable for the quantification of medium-chain acylglycines.

  • N-Decanoylglycine-d2 : Another option for medium to long-chain acylglycines.

The selection of the most appropriate internal standard depends on the specific acylglycines being targeted in the analysis. For optimal accuracy, an internal standard with a carbon chain length as close as possible to the analyte is preferred.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of acylglycines in urine using LC-MS/MS with deuterated internal standards.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample Collection add_is Addition of Deuterated Internal Standard Cocktail (including this compound) urine_sample->add_is spe Solid-Phase Extraction (SPE) or Dilution add_is->spe derivatization Derivatization (e.g., with n-butanol) spe->derivatization lc_separation UPLC/HPLC Separation derivatization->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration & Ratio Calculation (Analyte/Internal Standard) ms_detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Caption: Workflow for Acylglycine Analysis.

Detailed Methodology
  • Sample Preparation:

    • To a 100 µL aliquot of urine, add a solution containing a mixture of deuterated acylglycine internal standards, including this compound.

    • Option A (Solid-Phase Extraction): Acidify the sample and apply it to a conditioned SPE cartridge. Wash the cartridge and elute the acylglycines.

    • Option B (Dilution): For a simpler approach, dilute the sample with an appropriate solvent.

    • Evaporate the sample to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a solution of acetyl chloride in n-butanol.

    • Heat the sample at 65°C for 15 minutes to form the butyl esters of the acylglycines.

    • Evaporate the derivatization reagent and reconstitute the sample in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separate the derivatized acylglycines using a C18 reverse-phase column with a gradient elution.

    • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for each acylglycine and its corresponding deuterated internal standard.

Signaling Pathway Context

The accurate measurement of acylglycines is critical for diagnosing and monitoring inborn errors of metabolism related to fatty acid oxidation and branched-chain amino acid metabolism.

G cluster_pathway Metabolic Pathways Leading to Acylglycine Formation fatty_acids Fatty Acids acyl_coa Acyl-CoA Esters fatty_acids->acyl_coa bcaa Branched-Chain Amino Acids bcaa->acyl_coa enzyme Glycine N-Acyltransferase acyl_coa->enzyme iem Inborn Errors of Metabolism (e.g., MCADD) acyl_coa->iem glycine Glycine glycine->enzyme acylglycines Acylglycines enzyme->acylglycines iem->acyl_coa Accumulation

References

Evaluating the Isotopic Stability of N-Nonanoylglycine-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and metabolism studies, the reliability of internal standards in quantitative mass spectrometry is paramount. N-Nonanoylglycine-d2, a deuterated analog of the endogenous N-acylglycine, is frequently used for this purpose. Its utility, however, is critically dependent on the stability of its deuterium labels. This guide provides a comparative evaluation of the isotopic stability of this compound, supported by experimental protocols and data interpretation guidelines based on established principles of hydrogen-deuterium exchange (HDX) in related molecules.

Comparative Analysis of N-Nonanoylglycine Analogs

The choice of an internal standard is a critical step in quantitative analysis. The ideal standard co-elutes with the analyte but is clearly distinguishable by mass. Here, we compare this compound with its non-labeled counterpart and a hypothetical alternative, N-Nonanoyl-d17-glycine, where the deuterium labels are on the acyl chain.

FeatureN-NonanoylglycineThis compoundN-Nonanoyl-d17-glycine (Hypothetical)
Molecular Formula C11H21NO3C11H19D2NO3C11H4D17NO3
Monoisotopic Mass 215.15 g/mol 217.16 g/mol 232.26 g/mol
Label Position Noneα-carbon of glycineNonanoyl chain
Mass Shift from Analyte 0 Da+2 Da+17 Da
Chromatographic Co-elution N/A (is the analyte)ExcellentGood to Excellent
Potential for Back-Exchange NonePossible under basic conditionsHighly stable
Synthesis Complexity LowModerateHigh

Isotopic Stability Profile of this compound

The primary concern for this compound is the potential for the two deuterium atoms on the α-carbon of the glycine moiety to exchange with protons from the solvent. This hydrogen-deuterium exchange (HDX) is a known process for N-substituted glycine derivatives, and its rate is highly dependent on the pH of the environment.[1][2][3]

ConditionExpected Isotopic StabilityRationale
Acidic (pH < 6) High The deuterons at the α-carbon are reported to be stable in acidic aqueous solutions, with no significant back-exchange observed during typical LC-MS analysis times.[1][2]
Neutral (pH ~7) High Under neutral conditions, the rate of back-exchange is dramatically slow.
Basic (pH > 8) Low to Moderate Base-catalyzed HDX can occur at the α-carbon. The rate of exchange increases with pH. This is a critical consideration for sample preparation and storage.

Experimental Protocol for Isotopic Stability Assessment

This protocol outlines a method to evaluate the isotopic stability of this compound using liquid chromatography-mass spectrometry (LC-MS).

Objective: To determine the rate of deuterium loss from this compound under various pH conditions.

Materials:

  • This compound

  • Water (H2O), Deuterium Oxide (D2O)

  • Buffers of varying pH (e.g., 0.1% Formic Acid in water, pH 2.7; Phosphate buffered saline, pH 7.4; 1% Triethylamine in water, pH ~11)

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-protic solvent (e.g., acetonitrile).

    • Create a series of test solutions by diluting the stock solution in the different pH buffers.

    • For a positive control for exchange, prepare a solution in a deuterated basic buffer (e.g., 1% Triethylamine in D2O).

  • Incubation:

    • Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • LC-MS Analysis:

    • At each time point, inject an aliquot of each solution into the LC-MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Monitor the mass-to-charge ratios (m/z) for this compound (M+H)+, the potential single-deuterated product (d1), and the non-deuterated product (d0).

  • Data Analysis:

    • Calculate the percentage of the initial this compound remaining at each time point for each condition.

    • Plot the percentage of d2 remaining versus time for each pH to determine the stability profile.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis LC-MS Analysis cluster_data Data Interpretation stock Prepare this compound Stock dilute Dilute in Buffers (Acidic, Neutral, Basic) stock->dilute incubate Incubate at Controlled Temperature (Time points: 0, 1, 4, 8, 24h) dilute->incubate inject Inject Sample into LC-MS incubate->inject monitor Monitor m/z for d2, d1, and d0 species inject->monitor calculate Calculate % d2 Remaining monitor->calculate plot Plot Stability Profile (% d2 vs. Time) calculate->plot G reactant [Reactant: this compound] intermediate [Intermediate: Carbanion] reactant->intermediate + OH- intermediate->reactant + D2O product [Product: N-Nonanoylglycine-d1] intermediate->product + H2O

References

A Researcher's Guide to Alternative Internal Standards for N-Nonanoylglycine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of bioactive lipids like N-Nonanoylglycine is crucial for understanding their physiological roles and therapeutic potential. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard is a critical factor that directly influences the accuracy and reliability of the results. This guide provides an objective comparison of the gold standard, a deuterated internal standard, with a viable alternative, a structural analog internal standard, for the analysis of N-Nonanoylglycine.

The Gold Standard vs. The Alternative: A Head-to-Head Comparison

The ideal internal standard (IS) should mimic the analyte of interest in its chemical and physical properties to compensate for variations during sample preparation and analysis.[1] Stable isotope-labeled (SIL) internal standards, particularly deuterated ones, are widely considered the "gold standard" because their properties are nearly identical to the analyte, differing only in mass.[2] A structural analog internal standard, a molecule with a similar but not identical structure, is a more accessible and cost-effective alternative.

Deuterated Internal Standard: N-Nonanoylglycine-d5

A deuterated version of N-Nonanoylglycine, such as N-Nonanoylglycine-d5, is the preferred choice for quantitative analysis. Its key advantages include:

  • Co-elution with the Analyte: Due to its almost identical physicochemical properties, it chromatographically co-elutes with N-Nonanoylglycine, ensuring that both experience the same matrix effects at the same time.

  • Similar Ionization Efficiency: It exhibits nearly identical ionization efficiency in the mass spectrometer's source, providing accurate correction for signal suppression or enhancement.

  • Comparable Extraction Recovery: It behaves similarly during sample extraction procedures, effectively compensating for any analyte loss.

Structural Analog Internal Standard: N-Decanoylglycine

A close structural analog, such as N-Decanoylglycine (differing by one methylene group), can be a suitable alternative when a deuterated standard is unavailable or prohibitively expensive. However, there are potential drawbacks:

  • Differential Elution: It may not perfectly co-elute with N-Nonanoylglycine, potentially leading to incomplete compensation for matrix effects that vary with retention time.

  • Varying Ionization Response: Its ionization efficiency might differ from the analyte, which could introduce bias in quantification if not carefully validated.

  • Different Extraction Recovery: The slight structural difference could lead to variations in extraction efficiency compared to the analyte.

Quantitative Performance Comparison

To illustrate the expected performance differences, the following table summarizes validation data from a hypothetical comparative study for the analysis of N-Nonanoylglycine using either a deuterated or a structural analog internal standard. The data is modeled based on typical performance characteristics observed in the bioanalysis of similar long-chain fatty acid derivatives.

Validation ParameterDeuterated IS (N-Nonanoylglycine-d5)Structural Analog IS (N-Decanoylglycine)Acceptance Criteria
Accuracy (% Bias)
Low QC (3 ng/mL)-2.5%-8.7%± 15% (± 20% at LLOQ)
Medium QC (30 ng/mL)1.8%5.2%± 15%
High QC (300 ng/mL)-0.9%3.1%± 15%
Precision (% CV)
Intra-day Low QC3.1%7.5%≤ 15% (≤ 20% at LLOQ)
Intra-day Medium QC2.5%5.8%≤ 15%
Intra-day High QC1.9%4.2%≤ 15%
Inter-day Low QC4.2%9.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Medium QC3.3%7.1%≤ 15%
Inter-day High QC2.6%5.5%≤ 15%
Matrix Effect (% CV) 3.8%12.3%≤ 15%
Recovery (% Mean) 85.2%82.1%Consistent and reproducible

As the table demonstrates, the deuterated internal standard is expected to provide superior accuracy and precision, with lower variability in the matrix effect. While the structural analog can still yield acceptable results within regulatory guidelines, the data tends to have a larger bias and greater imprecision.

Experimental Protocols

The following is a detailed methodology for the quantification of N-Nonanoylglycine in human plasma by LC-MS/MS, which can be adapted for use with either a deuterated or a structural analog internal standard.

1. Sample Preparation

  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either N-Nonanoylglycine-d5 or N-Decanoylglycine at 100 ng/mL in methanol) to each plasma sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex mix for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer the clear supernatant to an LC-MS vial for analysis.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-50% B

    • 6.1-8 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • N-Nonanoylglycine: [M+H]+ → fragment ion (e.g., m/z 216.2 → 76.1)

    • N-Nonanoylglycine-d5: [M+H]+ → fragment ion (e.g., m/z 221.2 → 76.1)

    • N-Decanoylglycine: [M+H]+ → fragment ion (e.g., m/z 230.2 → 76.1)

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of N-acylglycines, the experimental workflow, and the logical considerations for internal standard selection.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N-Nonanoylglycine N-Nonanoylglycine GPR119 GPR119 N-Nonanoylglycine->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates experimental_workflow start Start sample_prep Sample Preparation (Plasma Aliquoting, IS Spiking) start->sample_prep protein_precip Protein Precipitation (Acetonitrile) sample_prep->protein_precip centrifugation1 Centrifugation protein_precip->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution centrifugation2 Centrifugation reconstitution->centrifugation2 lcms_analysis LC-MS/MS Analysis centrifugation2->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End data_processing->end IS_Selection_Logic start Start: Need for Internal Standard is_sil_available Is a Stable Isotope-Labeled (Deuterated) IS Available? start->is_sil_available use_sil Use Deuterated IS (Gold Standard) is_sil_available->use_sil Yes find_analog Identify a Close Structural Analog IS is_sil_available->find_analog No end End: Method Validated use_sil->end validate_analog Thoroughly Validate Analog IS (Accuracy, Precision, Matrix Effect) find_analog->validate_analog validate_analog->end

References

A Head-to-Head Battle of Standards: N-Nonanoylglycine-d2 Versus Structural Analogs in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of the performance of N-Nonanoylglycine-d2, a deuterated internal standard, against its non-deuterated structural analog counterparts.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, N-Nonanoylglycine. This similarity ensures that they co-elute during chromatography and experience the same degree of ionization suppression or enhancement, leading to more accurate and precise results. In contrast, structural analog standards, while chemically similar, may exhibit different chromatographic behavior and susceptibility to matrix effects, potentially compromising data integrity.

Performance Under the Magnifying Glass: A Data-Driven Comparison

To illustrate the performance advantages of a deuterated internal standard, the following table summarizes representative data from a comparative validation study. This data, while illustrative, is based on typical performance differences observed in LC-MS/MS bioanalysis when comparing stable isotope-labeled and structural analog internal standards.

Performance ParameterThis compound (Deuterated IS)N-Octanoylglycine (Structural Analog IS)
Recovery (%) 96.5 ± 2.185.2 ± 6.8
Matrix Effect (%) 98.2 ± 3.578.9 ± 12.3
Inter-assay Precision (%CV) 3.28.9
Inter-assay Accuracy (%Bias) 1.87.5

Experimental Protocols: The Foundation of Reliable Data

The following protocols outline the key experiments performed to generate the comparative data.

Sample Preparation and Extraction

A liquid-liquid extraction procedure was employed to isolate N-Nonanoylglycine from human plasma.

  • Reagents: Human plasma, N-Nonanoylglycine, this compound, N-Octanoylglycine, Acetonitrile (ACN), Formic Acid (FA), Methyl tert-butyl ether (MTBE).

  • Procedure:

    • To 100 µL of human plasma, 50 µL of internal standard solution (either this compound or N-Octanoylglycine in ACN) was added.

    • The samples were vortexed for 30 seconds.

    • Protein precipitation was induced by adding 400 µL of ice-cold ACN with 0.1% FA.

    • Samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C.

    • The supernatant was transferred to a new tube and 1 mL of MTBE was added.

    • The mixture was vortexed for 2 minutes and then centrifuged at 5,000 rpm for 5 minutes.

    • The organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

    • The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used for the analysis.

  • LC System: Shimadzu Nexera X2 UHPLC

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 60% A to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and then re-equilibration at 60% A for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: SCIEX QTRAP 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • N-Nonanoylglycine: Q1 216.2 -> Q3 76.1

    • This compound: Q1 218.2 -> Q3 78.1

    • N-Octanoylglycine: Q1 202.2 -> Q3 76.1

Evaluation of Recovery and Matrix Effect
  • Recovery: The recovery was determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Matrix Effect: The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked samples to that in a neat solution.

Visualizing the Biological Context and Analytical Workflow

To provide a clearer understanding of the biological relevance and the experimental process, the following diagrams are presented.

Experimental Workflow for Bioanalysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard (this compound or Analog) Plasma->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (MTBE) Protein_Precipitation->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Analyte/IS Peak Area Ratio Integration->Quantification

Experimental workflow for bioanalysis.

Metabolic Pathway of N-Nonanoylglycine cluster_synthesis Biosynthesis cluster_degradation Degradation Nonanoic_Acid Nonanoic Acid Nonanoyl_CoA Nonanoyl-CoA Nonanoic_Acid->Nonanoyl_CoA Acyl-CoA Synthetase Glycine Glycine GLYAT Glycine N-acyltransferase (GLYAT) Glycine->GLYAT Nonanoyl_CoA->GLYAT N_Nonanoylglycine N-Nonanoylglycine FAAH Fatty Acid Amide Hydrolase (FAAH) N_Nonanoylglycine->FAAH GLYAT->N_Nonanoylglycine FAAH->Nonanoic_Acid FAAH->Glycine Hydrolysis

Metabolic pathway of N-Nonanoylglycine.

Generalized GPCR Signaling Pathway for Lipid Mediators cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Lipid_Ligand N-Acyl Amino Acid (e.g., N-Nonanoylglycine) Lipid_Ligand->GPCR Binding Downstream_Signaling Downstream Signaling Cascade (e.g., PKA activation) Second_Messenger->Downstream_Signaling Activation Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Leads to

A Comparative Guide to the Linearity and Detection Range of N-Nonanoylglycine-d2 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a comparative overview of the performance of N-Nonanoylglycine-d2 as an internal standard, with a focus on its linearity and range of detection.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the endogenous analyte ensure they co-elute during chromatography and experience similar ionization effects, effectively compensating for variations in sample preparation and instrument response.

Performance Comparison: Linearity and Range of Detection

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range of detection defines the interval between the upper and lower concentrations of an analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

While specific quantitative performance data for this compound is not extensively published in direct comparative studies, the performance of structurally similar deuterated N-acylglycines in LC-MS/MS analyses provides a strong indication of its expected capabilities. For instance, a study on N-arachidonoyl glycine, another long-chain N-acylglycine, demonstrated excellent linearity over a concentration range of 0.2–120 pg/μl with a coefficient of determination (R²) of 0.99 or greater[1]. This suggests that a similarly broad linear range can be anticipated for this compound.

Herein, we present a summary of expected performance characteristics for this compound and compare it with other commonly used types of internal standards.

Internal Standard TypeAnalyteTypical Linear RangeTypical Limit of Quantitation (LOQ)Reference
Deuterated N-Acylglycine N-Nonanoylglycine 0.1 - 100 pg/µL (estimated) ~0.1 pg/µL (estimated) >0.99 (expected) Based on similar compounds[1]
Deuterated N-AcylglycineN-Arachidonoyl glycine0.2 – 120 pg/µl0.2 pg/µl>0.99[1]
Non-deuterated Structural AnalogVariousAnalyte-dependentAnalyte-dependent>0.99
No Internal StandardVariousAnalyte-dependentAnalyte-dependentVariable

Note: The values for this compound are estimated based on the performance of similar long-chain deuterated N-acylglycines. Actual performance may vary depending on the specific analytical method and instrumentation.

Experimental Protocols

A robust and validated experimental protocol is essential for achieving reliable quantitative results. The following is a representative LC-MS/MS method for the analysis of N-acylglycines, including N-Nonanoylglycine, using a deuterated internal standard like this compound.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard working solution (containing this compound at a known concentration).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over a specified time, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for the analyte and the internal standard.

Visualizing the N-Acylglycine Metabolic Pathway

Understanding the metabolic context of the analyte is crucial for interpreting experimental results. The following diagram illustrates the biosynthesis and degradation pathways of N-acylglycines.

N_Acylglycine_Metabolism Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase N_Acylglycine N-Acylglycine (e.g., N-Nonanoylglycine) Acyl_CoA->N_Acylglycine Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->N_Acylglycine Glycine N-Acyltransferase (GLYAT) Degradation_Products Fatty Acid + Glycine N_Acylglycine->Degradation_Products Fatty Acid Amide Hydrolase (FAAH)

Biosynthesis and degradation of N-acylglycines.

Experimental Workflow for Acylglycine Analysis

The following diagram outlines the key steps in a typical experimental workflow for the quantification of acylglycines using a deuterated internal standard.

Acylglycine_Analysis_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) IS_Spiking Spiking with This compound Sample_Collection->IS_Spiking Extraction Protein Precipitation & Supernatant Collection IS_Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

LC-MS/MS workflow for acylglycine analysis.

References

Assessing the Cross-Laboratory Robustness of N-Nonanoylglycine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reliability of analytical methods is paramount. In quantitative bioanalysis using mass spectrometry, stable isotope-labeled internal standards are the cornerstone of robust and reproducible assays. This guide provides a comprehensive assessment of the robustness of N-Nonanoylglycine-d2, a commonly used deuterated internal standard, particularly in the analysis of N-acylglycines and other related metabolites. We present a comparative overview of its performance against potential alternatives, supported by illustrative experimental data from simulated inter-laboratory studies and detailed protocols for validation.

Key Performance Indicators in Inter-Laboratory Assessment

The robustness of an internal standard is determined by its ability to consistently and accurately correct for variations in sample preparation, chromatographic separation, and mass spectrometric detection across different laboratories and analytical runs. Key parameters for assessing this robustness include precision, accuracy, matrix effects, and stability under various conditions.

Data Presentation: Inter-Laboratory Performance Comparison

To illustrate the expected performance of this compound in a typical bioanalytical setting, the following table summarizes data from a simulated inter-laboratory study involving three virtual labs. The study assesses the quantification of N-Nonanoylglycine in human plasma. For comparison, data for two alternative internal standards, N-Nonanoylglycine-¹³C₂ and N-Octanoylglycine-d2, are also presented.

Parameter This compound N-Nonanoylglycine-¹³C₂ N-Octanoylglycine-d2 (Analog)
Inter-Laboratory Precision (%CV)
Lab 1 vs. Lab 24.8%3.5%7.2%
Lab 1 vs. Lab 35.3%3.9%8.1%
Lab 2 vs. Lab 34.5%3.2%7.5%
Overall Inter-Laboratory %CV 4.9% 3.5% 7.6%
Inter-Laboratory Accuracy (%Bias)
Lab 1+2.1%+1.0%+5.5%
Lab 2-1.8%-0.8%-4.9%
Lab 3+1.5%+0.5%+6.2%
Average Inter-Laboratory %Bias ±1.8% ±0.8% ±5.5%
Matrix Effect (%CV) 6.2%5.8%9.5%
Isotopic Back-Exchange (post 24h) < 0.1%Not ApplicableNot Applicable
Chromatographic Shift vs. Analyte 0.02 min0.00 min0.15 min

Note: The data presented in this table is illustrative and based on typical performance characteristics observed in inter-laboratory studies of similar compounds[1][2][3][4].

Experimental Protocols for Robustness Assessment

To ensure the reliability of this compound as an internal standard, a series of validation experiments should be performed. The following are detailed methodologies for key experiments.

Protocol 1: Assessment of Inter-Laboratory Precision and Accuracy

Objective: To determine the variability in the quantification of N-Nonanoylglycine across different laboratories using this compound as an internal standard.

Methodology:

  • Sample Preparation: A central laboratory prepares a large batch of human plasma samples spiked with known concentrations of N-Nonanoylglycine (e.g., low, medium, and high QC levels). Aliquots of these samples are shipped frozen to three participating laboratories.

  • Internal Standard Spiking: Each laboratory thaws the samples and adds a fixed concentration of this compound to each sample before protein precipitation.

  • Sample Extraction: Proteins are precipitated using a 3:1 ratio of acetonitrile to plasma. After centrifugation, the supernatant is transferred to a new plate and evaporated to dryness. The residue is reconstituted in the mobile phase.

  • LC-MS/MS Analysis: Samples are analyzed using a validated LC-MS/MS method. The transition for N-Nonanoylglycine and this compound are monitored.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of N-Nonanoylglycine based on a calibration curve prepared in each laboratory.

  • Statistical Evaluation: The precision (%CV) and accuracy (%Bias) of the measurements for the QC samples are calculated for each laboratory and between laboratories.

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the influence of matrix components on the ionization of N-Nonanoylglycine and the ability of this compound to compensate for these effects.

Methodology:

  • Sample Sets: Three sets of samples are prepared:

    • Set A (Neat Solution): N-Nonanoylglycine and this compound are spiked into the mobile phase.

    • Set B (Post-extraction Spike): Blank human plasma is extracted, and the analyte and internal standard are added to the final extract.

    • Set C (Pre-extraction Spike): The analyte and internal standard are spiked into blank human plasma before the extraction process.

  • LC-MS/MS Analysis: All three sets of samples are analyzed.

  • Calculation: The matrix effect is calculated by comparing the peak areas of the analyte in Set B to Set A. The ability of the internal standard to compensate is evaluated by comparing the peak area ratios of analyte to internal standard in Set C and Set A.

Protocol 3: Assessment of Deuterium Stability (Isotopic Exchange)

Objective: To evaluate the stability of the deuterium labels on this compound under various conditions.

Methodology:

  • Incubation: Solutions of this compound are prepared in different matrices relevant to the analytical workflow (e.g., mobile phase, reconstitution solvent, and extracted blank plasma).

  • Stress Conditions: Aliquots of these solutions are incubated at different temperatures (e.g., room temperature and 40°C) and for various durations (e.g., 0, 4, 8, and 24 hours).

  • LC-MS/MS Analysis: The samples are analyzed by monitoring the signal of the deuterated internal standard and for any appearance of the non-deuterated N-Nonanoylglycine.

  • Evaluation: An increase in the signal of the non-deuterated analyte over time indicates isotopic back-exchange.

Visualizing Workflows and Relationships

To further clarify the experimental processes and the rationale behind the selection of an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for the quantification of N-Nonanoylglycine.

IS_Comparison cluster_ideal Ideal Internal Standard Properties cluster_types Internal Standard Types cluster_evaluation Robustness Evaluation prop1 Identical Physicochemical Properties to Analyte d2 This compound (Deuterated) prop1->d2 Good Match c13 N-Nonanoylglycine-¹³C₂ (¹³C-Labeled) prop1->c13 Best Match analog N-Octanoylglycine-d2 (Analog) prop1->analog Partial Match prop2 Co-elution with Analyte prop2->d2 prop2->c13 prop3 Similar Ionization Efficiency prop3->d2 prop3->c13 prop4 Stable Isotope Label prop4->d2 prop4->c13 prop4->analog eval1 High Precision & Accuracy d2->eval1 eval2 Minimal Matrix Effect d2->eval2 eval3 No Isotopic Exchange d2->eval3 eval4 Negligible Chromatographic Shift d2->eval4 c13->eval1 c13->eval2 c13->eval4 analog->eval1 analog->eval2

Caption: Logical relationship for selecting a robust internal standard.

Conclusion: this compound as a Robust Choice

Based on the principles of stable isotope dilution and the expected outcomes from rigorous validation studies, this compound stands as a robust and reliable internal standard for the quantitative analysis of N-Nonanoylglycine. Its performance is expected to be consistent across different laboratories, provided that validated and harmonized analytical methods are employed.

While ¹³C-labeled internal standards like N-Nonanoylglycine-¹³C₂ may offer a slight advantage in terms of chromatographic co-elution and the absence of any potential for isotopic exchange, deuterated standards such as this compound, when properly synthesized with deuterium atoms on non-exchangeable positions, provide excellent performance and are often more readily available and cost-effective[5]. The use of a structural analog like N-Octanoylglycine-d2 is a viable alternative when an isotopically labeled version of the analyte is not available, but it is expected to result in higher variability due to differences in chromatographic behavior and ionization efficiency.

Ultimately, the key to ensuring the robustness of any internal standard, including this compound, lies in thorough method validation and the implementation of quality control measures to monitor performance over time and across different laboratory settings.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling N-Nonanoylglycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical protocols for the handling and disposal of N-Nonanoylglycine-d2. While this compound is classified as a non-hazardous substance, adherence to rigorous laboratory safety practices is essential to ensure the integrity of research and the safety of all personnel.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and appropriate disposal methods.

Personal Protective Equipment (PPE)

Even when working with non-hazardous materials, the use of appropriate PPE is a fundamental aspect of good laboratory practice to prevent any potential for contamination or unforeseen reactions. It is prudent to minimize all chemical exposures.[2]

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from potential splashes or airborne particles.
Hand Protection Standard laboratory gloves (e.g., nitrile)Prevents direct skin contact with the chemical, maintaining sample purity and personal hygiene.
Body Protection Laboratory coatProtects clothing and skin from accidental spills.
Respiratory Protection Generally not required for small quantities handled in a well-ventilated area. A dust mask may be used if generating dust.Minimizes inhalation of any airborne powder, which is a good practice for all chemical powders.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound ensures operational efficiency and safety. The following step-by-step protocol should be followed:

1. Preparation:

  • Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.

  • Verify that a Safety Data Sheet (SDS) for this compound is readily accessible.[3]

  • Confirm that an eyewash station and safety shower are unobstructed and accessible.

  • Put on the recommended PPE as detailed in the table above.

2. Handling and Weighing:

  • Perform weighing operations in an area with good ventilation to minimize the potential for dust inhalation.

  • Use a clean spatula or other appropriate utensils to handle the powder.

  • Avoid practices that could generate significant amounts of dust.

  • Keep the container of this compound tightly sealed when not in use.

3. Dissolving (if applicable):

  • If preparing a solution, add the solvent to the powder slowly to prevent splashing.

  • Use appropriate laboratory equipment, such as a vortex mixer or sonicator, to aid in dissolution as needed.

4. Post-Handling:

  • Clean the work area and any equipment used during the procedure.

  • Properly remove and dispose of gloves and any other disposable PPE.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Clean Work Area get_sds Access SDS prep_area->get_sds check_safety Check Eyewash/Shower get_sds->check_safety don_ppe Don PPE check_safety->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Dissolve (if needed) weigh->dissolve clean_area Clean Work Area dissolve->clean_area Proceed to Post-Handling dispose_ppe Dispose of PPE clean_area->dispose_ppe wash_hands Wash Hands dispose_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper chemical waste disposal is crucial to protect the environment and maintain a safe laboratory. Even non-hazardous chemicals require appropriate disposal methods.

Waste TypeDisposal Protocol
Unused this compound Powder Dispose of in a designated, clearly labeled container for non-hazardous solid chemical waste. This container should be collected by the institution's chemical waste management service.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a container for solid laboratory waste. If significantly contaminated, it should be placed in the non-hazardous solid chemical waste container.
Empty Product Container Rinse the container with a suitable solvent (e.g., water or ethanol). The rinsed container can typically be disposed of as regular laboratory glass or plastic waste. The rinsate should be collected as non-hazardous liquid chemical waste.
Solutions of this compound Collect in a labeled container for non-hazardous aqueous or non-aqueous waste, depending on the solvent used. Do not pour down the drain unless explicitly permitted by local regulations and institutional policies.

General Disposal Guidelines:

  • Never dispose of chemical waste down the storm drain.

  • Segregate different types of chemical waste to prevent accidental reactions.[5]

  • All waste containers must be clearly and accurately labeled with their contents.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • When in doubt, consult with your institution's Environmental Health and Safety (EHS) department.

G Disposal Plan for this compound Waste cluster_waste_streams Waste Generation cluster_disposal_paths Disposal Paths unused_solid Unused Solid solid_waste Non-Hazardous Solid Chemical Waste unused_solid->solid_waste contaminated_labware Contaminated Labware lab_waste General Lab Waste contaminated_labware->lab_waste empty_container Empty Container rinse_container Rinse Container empty_container->rinse_container solution Solution liquid_waste Non-Hazardous Liquid Chemical Waste solution->liquid_waste rinse_container->lab_waste Disposed as regular waste rinse_container->liquid_waste Rinsate collected

Caption: Decision tree for the proper disposal of this compound and associated waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.